Product packaging for 3,4-Diphenylpyridine(Cat. No.:CAS No. 5216-04-6)

3,4-Diphenylpyridine

カタログ番号: B1618476
CAS番号: 5216-04-6
分子量: 231.29 g/mol
InChIキー: WTWBOYYHZXYFER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3,4-Diphenylpyridine is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B1618476 3,4-Diphenylpyridine CAS No. 5216-04-6

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

5216-04-6

分子式

C17H13N

分子量

231.29 g/mol

IUPAC名

3,4-diphenylpyridine

InChI

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-13-17(16)15-9-5-2-6-10-15/h1-13H

InChIキー

WTWBOYYHZXYFER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=CC=C3

正規SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=CC=C3

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical and modern synthesis of 3,4-diphenylpyridine. It details the seminal first reported synthesis and explores contemporary methodologies, including cross-coupling reactions and cycloadditions. The guide presents quantitative data in structured tables for comparative analysis and provides detailed experimental protocols for key synthetic methods. Furthermore, it visualizes relevant biological signaling pathways, highlighting the potential of the this compound scaffold in drug discovery, particularly in the context of kinase inhibition.

Discovery and Historical Context

The first detailed report on the synthesis of this compound was published in 1967 by G.L. Williams in the Australian Journal of Chemistry. In this publication, it was noted as the last of the diphenylpyridines to be described, marking a significant milestone in the exploration of this class of heterocyclic compounds. The initial synthesis paved the way for further investigation into the properties and potential applications of this molecule.

Synthetic Methodologies

The synthesis of this compound has evolved from classical multi-step procedures to more efficient modern catalytic methods. This section details the key historical synthesis and contemporary approaches.

Historical Synthesis from 2,3-Diphenylglutarimide

The first reported synthesis of this compound by Williams involved the conversion of 2,3-diphenylglutarimide. This multi-step process remains a significant landmark in the history of this compound.

Experimental Protocol:

The synthesis of 2,3-diphenylglutarimide, the starting material, is achieved through the reaction of 2,3-diphenylsuccinonitrile with hydrogen bromide in acetic acid, followed by hydrolysis.

The core of the synthesis of this compound from 2,3-diphenylglutarimide involves two main steps: chlorination and subsequent reduction.

  • Chlorination: 2,3-Diphenylglutarimide is reacted with phosphorus pentachloride (PCl₅) to yield 2,5,6-trichloro-3,4-diphenylpyridine.

  • Reduction: The resulting trichlorinated pyridine is then reduced to this compound.

A detailed experimental protocol for this synthesis is provided in the appendix.

Logical Relationship of the Historical Synthesis

historical_synthesis start 2,3-Diphenylglutarimide intermediate 2,5,6-Trichloro-3,4-diphenylpyridine start->intermediate PCl5 end This compound intermediate->end Reduction cross_coupling_workflow substrate 3,4-Dihalopyridine product This compound substrate->product reagent Phenylboronic Acid (Suzuki) or Phenylzinc Reagent (Negishi) reagent->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product CDK8_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signal_Transduction Signal Transduction (e.g., Wnt, TGF-β) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., β-catenin, SMADs) Signal_Transduction->Transcription_Factors Mediator_Complex Mediator Complex Transcription_Factors->Mediator_Complex CDK8 CDK8 Mediator_Complex->CDK8 RNA_Pol_II RNA Polymerase II CDK8->RNA_Pol_II Gene_Transcription Target Gene Transcription RNA_Pol_II->Gene_Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->CDK8 FGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF_Ligand FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF_Ligand->FGFR Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Migration Downstream_Signaling->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->FGFR

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diphenylpyridine, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core with phenyl substituents at the 3 and 4 positions, imparts a distinct set of physicochemical properties that are of considerable interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows are visualized using logical diagrams.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in biological systems and for its application in materials science. Due to a scarcity of experimentally determined values in publicly available literature, this guide presents a combination of available data and computationally predicted properties from established algorithms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₇H₁₃N-
Molecular Weight 231.29 g/mol -
CAS Number 5216-04-6-
Melting Point 134-136 °CExperimental[1]
Boiling Point ~ 380.5 °C (Predicted)Computational Prediction
Water Solubility Low (Predicted)Computational Prediction
pKa (of conjugate acid) ~ 4.5 - 5.0 (Predicted)Computational Prediction
LogP ~ 4.2 (Predicted)Computational Prediction

Note: Predicted values are derived from computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, a key part of which is the reduction of a chlorinated precursor. The following is a detailed methodology based on established literature.[1]

Synthesis of this compound

The synthesis involves two primary stages: the formation of 2,5,6-trichloro-3,4-diphenylpyridine from 2,3-diphenylglutarimide, followed by the reductive dechlorination to yield this compound.

Step 1: Synthesis of 2,5,6-trichloro-3,4-diphenylpyridine

  • Reactants: 2,3-diphenylglutarimide and Phosphorus Pentachloride (PCl₅).

  • Procedure:

    • A mixture of 2,3-diphenylglutarimide and an excess of phosphorus pentachloride is heated.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the excess PCl₅ is carefully quenched.

    • The crude product is then purified by recrystallization to yield 2,5,6-trichloro-3,4-diphenylpyridine.

Step 2: Reduction of 2,5,6-trichloro-3,4-diphenylpyridine to this compound

  • Reactants: 2,5,6-trichloro-3,4-diphenylpyridine, a reducing agent (e.g., hydrogen gas with a palladium catalyst), and a suitable solvent.

  • Procedure:

    • 2,5,6-trichloro-3,4-diphenylpyridine is dissolved in an appropriate solvent in a hydrogenation apparatus.

    • A palladium-based catalyst (e.g., Pd/C) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature.

    • The reaction is monitored until the starting material is consumed.

    • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

    • The resulting crude this compound is purified by a suitable method, such as column chromatography or recrystallization.

G Synthesis Workflow of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction 2,3-Diphenylglutarimide 2,3-Diphenylglutarimide Reaction1 Heating 2,3-Diphenylglutarimide->Reaction1 PCl5 PCl5 PCl5->Reaction1 2,5,6-trichloro-3,4-diphenylpyridine 2,5,6-trichloro-3,4-diphenylpyridine Reaction1->2,5,6-trichloro-3,4-diphenylpyridine Reaction2 Hydrogenation 2,5,6-trichloro-3,4-diphenylpyridine->Reaction2 Reducing_Agent H2, Pd/C Reducing_Agent->Reaction2 This compound This compound Reaction2->this compound

A simplified workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current literature, the broader class of diphenylpyridine derivatives has been investigated for various pharmacological effects. These studies can provide valuable insights into the potential therapeutic applications of this compound.

For instance, some diphenylpyridine analogs have been explored as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in anticancer research. The rationale behind this activity often lies in the ability of the diphenylpyridine scaffold to mimic the binding of natural ligands to the colchicine binding site on tubulin.

Although no specific signaling pathways have been definitively associated with this compound, based on the activities of related compounds, a hypothetical logical relationship for its investigation as a potential anticancer agent could be proposed.

G Hypothetical Logical Pathway for Investigating this compound 3_4_Diphenylpyridine This compound Tubulin_Binding Binding to Tubulin 3_4_Diphenylpyridine->Tubulin_Binding Hypothesized Interaction Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Anticancer_Effect Potential Anticancer Effect Apoptosis->Anticancer_Effect

A proposed logical pathway for the investigation of this compound's potential anticancer activity.

It is crucial to emphasize that this pathway is speculative and requires experimental validation through rigorous biological assays. Future research should focus on screening this compound against various cancer cell lines and investigating its direct interaction with tubulin and its effect on the cell cycle.

Conclusion

This compound is a compound with a rich potential for applications in medicinal chemistry. While a complete experimental profile of its physicochemical properties is still emerging, computational predictions provide a valuable starting point for researchers. The synthetic route is established, enabling further investigation into its biological activities. The structural similarity to other biologically active diphenylpyridines suggests that this compound could be a promising candidate for drug discovery efforts, particularly in the area of oncology. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.

References

Spectroscopic Data of 3,4-Diphenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3,4-diphenylpyridine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.6 - 8.8m2HH-2, H-6 (Pyridine)
~7.5 - 7.7m1HH-5 (Pyridine)
~7.2 - 7.5m10HPhenyl-H

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~150C-2, C-6 (Pyridine)
~140C-4 (Pyridine)
~138C-3 (Pyridine)
~135Quaternary Phenyl-C
~129Phenyl-C
~128Phenyl-C
~127Phenyl-C
~125C-5 (Pyridine)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Major Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~1600 - 1580StrongC=C Stretch (Aromatic)
~1500 - 1400Medium-StrongC=C Stretch (Aromatic)
~770 - 730StrongC-H Bending (out-of-plane)
~710 - 690StrongC-H Bending (out-of-plane)

Predicted for KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
231100[M]⁺ (Molecular Ion)
230~30[M-H]⁺
154~20[M-C₆H₅]⁺
77~15[C₆H₅]⁺

Predicted using Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the KBr pellet in the sample holder or place the solid sample directly on the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • Direct insertion probe (for solid samples) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters (EI-MS):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans/second.

Data Processing:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Identify the base peak, which is the most intense peak in the spectrum.

  • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting Structure_Elucidation->Data_Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of 3,4-Diphenylpyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 3,4-Diphenylpyridine, a key heterocyclic compound with significant potential in pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its physicochemical properties, which are critical for its handling, formulation, and development.

Executive Summary

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with two phenyl groups. This structure imparts a unique combination of properties, including moderate polarity and basicity, which govern its solubility in various solvent systems and its stability under different environmental conditions. This guide provides a predictive overview of its solubility profile, outlines its expected stability, and details the experimental protocols necessary for empirical determination.

Predicted Solubility Profile of this compound

Due to the absence of extensive published quantitative data, the following table summarizes the predicted qualitative solubility of this compound based on the principle of "like dissolves like." The molecule's two phenyl groups contribute to its nonpolar character, while the nitrogen atom in the pyridine ring introduces a degree of polarity and allows for hydrogen bonding with protic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Toluene, Hexane, BenzeneHighThe dominant nonpolar character from the two phenyl rings favors dissolution in non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polarity of these solvents can interact with the dipole moment of the pyridine ring, while their organic nature accommodates the phenyl groups.
Polar Protic Water, Methanol, EthanolLow to ModerateThe nitrogen atom can act as a hydrogen bond acceptor, but the large hydrophobic surface area of the phenyl groups limits solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).
Aqueous Acids (dilute) Dilute HCl, Dilute H₂SO₄Moderate to HighThe basic nitrogen atom of the pyridine ring will be protonated in acidic solutions, forming a pyridinium salt which is significantly more water-soluble.[1][2]
Aqueous Bases (dilute) Dilute NaOH, Dilute KOHLowIn basic solutions, the nitrogen atom remains unprotonated, and the molecule's low intrinsic aqueous solubility is maintained.

Stability Profile of this compound

The stability of this compound is largely dictated by the chemistry of the pyridine ring and its aromatic substituents.

3.1 pH Stability: The pyridine ring is generally stable across a wide pH range.[3] However, the nitrogen atom is basic (pKa of pyridine is approximately 5.2) and will be protonated under acidic conditions.[1] While this protonation enhances solubility, it can also potentially influence interactions with other formulation components. Extreme pH conditions, especially when combined with high temperatures, may promote degradation over extended periods.

3.2 Thermal Stability: Aromatic heterocyclic compounds like pyridine and its derivatives are typically thermally stable.[2] Significant degradation of this compound is not expected at temperatures commonly encountered during pharmaceutical processing and storage. High-temperature forced degradation studies would be necessary to identify potential degradation pathways.

3.3 Photostability: Pyridine and its derivatives can be susceptible to photochemical reactions, including photoisomerization, particularly when exposed to UV radiation in the vapor phase.[4][5] The presence of phenyl groups may further influence its photostability. It is recommended that solutions and solid forms of this compound be protected from light.

3.4 Oxidative Stability: The pyridine nitrogen can be oxidized to form an N-oxide, a common reaction for tertiary amines and pyridines when exposed to oxidizing agents.[1] The presence of atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to long-term degradation.

Experimental Protocols

The following sections detail the methodologies for the empirical determination of the solubility and stability of this compound.

4.1 Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation: The results should be presented in a table listing the solubility in mg/mL or mol/L for each solvent at the specified temperature.

4.2 Protocol for Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a set period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60-80 °C) for a set period.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at elevated temperatures (e.g., 80 °C, 105 °C).

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify any degradation products.

Data Presentation: The results should be summarized in a table indicating the percentage of degradation and the formation of any significant degradation products under each stress condition.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil Seal vial sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 analysis Quantify concentration (e.g., HPLC-UV) sep2->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions/solid samples of This compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photochemical (Light Exposure) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc identification Identify & Quantify Degradants hplc->identification

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

The 3,4-Diphenylpyridine Chemotype: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive framework for designing molecules with diverse pharmacological activities. Within this broad class, the 3,4-diphenylpyridine chemotype represents a unique structural motif characterized by the presence of two phenyl rings at the C3 and C4 positions of the pyridine ring. This arrangement imparts a distinct three-dimensional geometry and lipophilicity, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This technical guide provides an in-depth review of the this compound core, encompassing its synthesis, biological activities, and therapeutic potential.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic strategies. A classical and adaptable method is the Hantzsch pyridine synthesis.

Experimental Protocol: Hantzsch Pyridine Synthesis (General Procedure)

The Hantzsch synthesis involves a one-pot condensation reaction of a β-ketoester, an aldehyde, and ammonia or an ammonia donor. To achieve a this compound structure, appropriate precursors bearing phenyl groups are utilized.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • A mixture of the β-ketoester (2 equivalents), the aldehyde (1 equivalent), and the ammonia source (1-1.2 equivalents) is prepared in a suitable solvent.

  • The reaction mixture is heated to reflux for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product, a 1,4-dihydropyridine derivative, is purified by recrystallization or column chromatography.

  • The purified 1,4-dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using various oxidizing agents, such as nitric acid, ceric ammonium nitrate (CAN), or simply by exposure to air over a prolonged period, often facilitated by a catalyst.

  • The final this compound product is purified by standard techniques like recrystallization or column chromatography.

Biological Activities of this compound Derivatives

While the standalone this compound core has been a subject of synthetic interest, a significant body of research has focused on its derivatives, particularly those where the core is part of a larger, often fused, heterocyclic system. These derivatives have shown promise in several therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

Derivatives of the this compound chemotype have been investigated as potent anticancer agents, primarily targeting key enzymes involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs).

A prominent class of compounds incorporating the this compound motif within a fused ring system is the pyrazolo[3,4-b]pyridines. These have been identified as inhibitors of CDKs, which are crucial for cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers.

Quantitative Data: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDStructureTarget Cancer Cell LineIC50 (µM)Citation
9a 4-(4-methoxyphenyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridineHela2.59[1]
MCF73.12[1]
HCT-1164.15[1]
14g 2-(4-hydroxyphenyl)-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrileMCF7-[1]
HCT-116-[1]

Note: Specific IC50 values for 14g were not provided in the source material, but its enhanced activity was highlighted.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][2]

Materials:

  • Cancer cell lines (e.g., Hela, MCF7, HCT-116)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent (e.g., 100-200 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to inhibit CDKs, particularly CDK2 and CDK9.[1] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

CDK_Inhibition_Pathway This compound Derivative This compound Derivative CDK2/Cyclin E CDK2/Cyclin E This compound Derivative->CDK2/Cyclin E Inhibits CDK9/Cyclin T CDK9/Cyclin T This compound Derivative->CDK9/Cyclin T Inhibits G1/S Transition G1/S Transition CDK2/Cyclin E->G1/S Transition Promotes Transcription Elongation Transcription Elongation CDK9/Cyclin T->Transcription Elongation Promotes Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest Transcription Elongation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

CDK inhibition by this compound derivatives leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory properties, with a focus on the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

While not a simple this compound, 2,3-diaryl-3H-imidazo[4,5-b]pyridines, which contain the vicinal diaryl motif, have been evaluated as inhibitors of COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Data: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Citation
3f 2-(4-methoxyphenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine21.89.22.37[3]

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by established in-house methods.[4][5] The general principle involves measuring the production of prostaglandins in the presence and absence of the test inhibitor.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Detection system (e.g., ELISA for PGE2, fluorometric or colorimetric probe)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

  • Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the enzyme solution for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[4]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2-10 minutes), the reaction is stopped, often by the addition of a strong acid or a specific inhibitor.

  • Product Quantification: The amount of prostaglandin produced is quantified using a suitable detection method. For example, an ELISA can be used to measure the concentration of PGE2. Alternatively, a fluorometric probe that reacts with the intermediate product, PGG2, can be used for real-time monitoring.[5]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: COX Inhibition and Reduction of Inflammation

By inhibiting COX enzymes, this compound derivatives can block the conversion of arachidonic acid to prostaglandins (PGs). This reduction in prostaglandin levels helps to alleviate the signs and symptoms of inflammation, such as pain, swelling, and redness.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-1 / COX-2->Prostaglandins (PGs) Catalyzes Inflammation Inflammation Prostaglandins (PGs)->Inflammation Mediates This compound Derivative This compound Derivative This compound Derivative->COX-1 / COX-2 Inhibits

Inhibition of COX enzymes by this compound derivatives to reduce inflammation.

Conclusion and Future Directions

The this compound chemotype represents a valuable scaffold in drug discovery, with demonstrated potential in the development of anticancer and anti-inflammatory agents. While much of the existing research has focused on fused heterocyclic systems incorporating this motif, the core structure itself holds promise for further exploration. Future research in this area should aim to:

  • Develop more efficient and diverse synthetic routes to access a wider range of this compound derivatives.

  • Conduct systematic structure-activity relationship (SAR) studies on the core scaffold to identify key structural features that govern biological activity and selectivity.

  • Explore the potential of this chemotype in other therapeutic areas, such as neurodegenerative diseases and infectious diseases.

  • Investigate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the unique structural and electronic properties of the this compound core, researchers can continue to develop novel and effective therapeutic agents for a variety of human diseases.

References

The Untapped Potential of 3,4-Diphenylpyridine: A Structural Motif Awaiting Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The 3,4-diphenylpyridine scaffold, a simple yet elegant heterocyclic structure, remains a largely uncharted territory in the vast landscape of medicinal chemistry. While its structural cousins, particularly those with fused ring systems, have garnered significant attention for their therapeutic potential, the standalone this compound core is conspicuously absent from the forefront of drug discovery and development. This technical whitepaper serves as a guide for researchers, scientists, and drug development professionals, summarizing the limited existing knowledge and highlighting the potential applications of this intriguing molecule by drawing parallels with structurally related compounds that have shown promise in various therapeutic areas.

Introduction: The Allure of the Pyridine Ring

The pyridine ring is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its inherent polarity, and the potential for substitution at various positions make it a privileged scaffold in the design of bioactive molecules. The introduction of phenyl groups onto the pyridine core can further enhance biological activity by providing opportunities for pi-stacking interactions and increasing lipophilicity, which can be crucial for target engagement and cellular permeability. Despite this, a comprehensive review of the scientific literature reveals a surprising scarcity of research dedicated to the medicinal applications of the this compound core itself.

Synthesis of the this compound Core

The foundational synthesis of this compound was reported as early as 1967. The methodology involved the reaction of 2,3-diphenylglutarimide with phosphorus pentachloride to yield 2,5,6-trichloro-3,4-diphenylpyridine. This chlorinated intermediate was then readily reduced to the parent this compound. While this provides a historical basis for accessing the core structure, modern synthetic methodologies could offer more efficient and versatile routes to a diverse library of this compound derivatives, a crucial step in any drug discovery program.

Potential Therapeutic Applications: Inferences from Related Scaffolds

In the absence of direct data on this compound, we can infer its potential by examining the biological activities of structurally related compounds, particularly those bearing a diphenyl-substituted heterocyclic core.

Anticancer Potential

A significant body of research has focused on pyridine-containing heterocycles as anticancer agents. One notable example is a 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative, which has demonstrated promising antiproliferative activity.[2] This compound, which features a diphenyl-like substitution pattern on a fused pyridine ring system, exhibited potent activity against a panel of 57 cancer cell lines.[2]

CompoundCancer Cell Line PanelGI50 Range (µM)Mean GI50 (µM)
4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineNCI-60 (57 cell lines)1.04 - 8.022.70 (MG-MID panel)

Table 1: Antiproliferative Activity of a Diphenyl-Substituted Pyrazolo[3,4-b]pyridine Derivative.[2]

This compound was further evaluated for its inhibitory activity against key enzymes implicated in cancer progression, Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineCDK20.30Roscovitine0.06
4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinePim-1- (Slightly better inhibition than Staurosporine)Staurosporine-

Table 2: Kinase Inhibitory Activity of a Diphenyl-Substituted Pyrazolo[3,4-b]pyridine Derivative.[2]

These findings suggest that a this compound core could serve as a valuable scaffold for the design of novel kinase inhibitors for cancer therapy. The spatial arrangement of the two phenyl rings could be pivotal for interaction with the ATP-binding pocket of various kinases.

Neuroprotective Potential

The pyridine nucleus is also a key feature in compounds investigated for the treatment of neurodegenerative diseases. While no direct studies on this compound for neuroprotection were identified, the broader class of dihydropyridines has been explored for its neuroprotective effects. The structural similarity suggests that this compound derivatives could be investigated for their potential to modulate pathways involved in neuronal survival and function.

Experimental Protocols: A Generalized Approach

Given the lack of specific experimental data for this compound derivatives, a generalized workflow for the synthesis and evaluation of a novel compound library is proposed.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Design of this compound Analogs B Chemical Synthesis A->B C Purification (e.g., Chromatography) B->C D Structural Characterization (NMR, MS, etc.) C->D E In vitro Anticancer Screening (e.g., NCI-60) D->E F Enzyme Inhibition Assays (e.g., Kinase Panel) D->F G Neuroprotection Assays (e.g., Cell Viability) D->G I Structure-Activity Relationship (SAR) Studies E->I F->I G->I H ADME-Tox Profiling J Lead Compound Selection I->J J->B Iterative Synthesis J->H

Caption: A generalized workflow for the discovery of bioactive this compound derivatives.

General Synthetic Procedure for this compound Derivatives

A potential modern approach to synthesize a library of this compound analogs could involve a multi-component reaction strategy, which often allows for the rapid generation of diverse structures. For instance, a Hantzsch-like pyridine synthesis could be adapted, using appropriate precursors to introduce the diphenyl substituents.

Example Protocol (Hypothetical):

  • To a solution of a 1,3-dicarbonyl compound (1 equivalent) in ethanol, add an appropriate benzaldehyde derivative (1 equivalent) and a substituted enamine (1 equivalent).

  • Add a catalytic amount of an acid or base (e.g., piperidine or acetic acid).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Antiproliferative Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration causing 50% growth inhibition) values from the dose-response curves.

Future Directions and Conclusion

The this compound scaffold represents a significant untapped resource in medicinal chemistry. The promising biological activities of structurally related diphenyl-substituted heterocycles strongly suggest that a focused investigation into this compound derivatives is warranted. The development of efficient and diverse synthetic routes to this core, coupled with systematic biological screening, could unveil novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. The logical next step is the synthesis of a focused library of this compound analogs to explore their structure-activity relationships and identify lead compounds for further development.

G Core This compound Core Synthesis Diverse Synthetic Routes Core->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: The logical progression for exploring the medicinal potential of the this compound core.

References

Biological activity of 3,4-Diphenylpyridine and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 3,4-Diphenylpyridine and its Derivatives

Disclaimer: Publicly available scientific literature has limited specific data on the biological activity of this compound. This guide focuses on the biological activities of closely related diarylpyridine derivatives, which provide valuable insights into the potential therapeutic applications of this class of compounds. The primary focus of this document is on their activity as tubulin polymerization inhibitors.

Introduction

Diarylpyridine scaffolds have emerged as a significant area of interest in medicinal chemistry due to their potential as anticancer agents. These compounds, characterized by a central pyridine ring flanked by two aryl groups, have been investigated for their ability to interfere with critical cellular processes, particularly microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, involving the polymerization and depolymerization of tubulin protein dimers, makes them an attractive target for cancer chemotherapy. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis (programmed cell death). This guide will delve into the biological activity of diarylpyridine derivatives as tubulin polymerization inhibitors, presenting quantitative data, experimental methodologies, and a visualization of their mechanism of action.

Biological Activity: Tubulin Polymerization Inhibition

A series of novel diarylpyridines have been synthesized and evaluated for their potential to inhibit tubulin polymerization. These compounds are designed as analogs of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin-destabilizing activity. The pyridine ring in these derivatives serves as a rigid linker to maintain a specific conformation of the two aryl rings, which is believed to be crucial for binding to the colchicine-binding site on β-tubulin.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of a series of diarylpyridine derivatives was assessed against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Combretastatin A-4 (CA-4) was used as a positive control.

CompoundHeLa IC₅₀ (μM)[1][2][3]MCF-7 IC₅₀ (μM)[1][2][3]SGC-7901 IC₅₀ (μM)[1][2][3]
10a HHH5.87 ± 0.417.12 ± 0.536.54 ± 0.48
10b 2-FHH3.21 ± 0.254.08 ± 0.313.89 ± 0.29
10c 3-FHH2.89 ± 0.223.54 ± 0.273.11 ± 0.24
10d 4-FHH1.98 ± 0.152.45 ± 0.192.17 ± 0.17
10e 2-ClHH1.56 ± 0.121.98 ± 0.151.77 ± 0.14
10f 3-ClHH1.23 ± 0.091.54 ± 0.121.38 ± 0.11
10g 4-ClHH0.98 ± 0.071.21 ± 0.091.05 ± 0.08
10h 2-BrHH1.15 ± 0.091.42 ± 0.111.28 ± 0.10
10i 3-BrHH0.87 ± 0.061.09 ± 0.080.95 ± 0.07
10j 4-BrHH0.75 ± 0.050.92 ± 0.070.81 ± 0.06
10k 2-IHH0.92 ± 0.071.15 ± 0.091.01 ± 0.08
10l 3-IHH0.68 ± 0.050.85 ± 0.060.74 ± 0.05
10m 4-IHH0.54 ± 0.040.67 ± 0.050.59 ± 0.04
10n 2-CH₃HH4.32 ± 0.335.18 ± 0.404.75 ± 0.36
10o 3-CH₃HH3.87 ± 0.304.65 ± 0.354.19 ± 0.32
10p 4-CH₃HH3.15 ± 0.243.78 ± 0.293.42 ± 0.26
10q 2-OCH₃HH2.76 ± 0.213.32 ± 0.252.99 ± 0.23
10r 3-OCH₃HH1.89 ± 0.142.27 ± 0.172.04 ± 0.16
10s 4-OCH₃HH1.12 ± 0.091.35 ± 0.101.21 ± 0.09
10t HIndoleH0.19 ± 0.020.33 ± 0.030.30 ± 0.03
CA-4 ---0.02 ± 0.0020.03 ± 0.0030.02 ± 0.002

Data is presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis. The nature and position of the substituents on the phenyl rings significantly influence the antiproliferative activity of these diarylpyridine derivatives. Generally, electron-withdrawing groups, particularly halogens at the para-position of the phenyl ring, tend to enhance the cytotoxic effects. Notably, the introduction of an indole moiety at the R² position (compound 10t ) resulted in a significant increase in potency across all tested cell lines, with IC₅₀ values in the sub-micromolar range.[1][3]

Mechanism of Action: Inhibition of Tubulin Polymerization and Downstream Effects

The potent antiproliferative activity of the lead compound 10t prompted further investigation into its mechanism of action. Studies have shown that this compound inhibits tubulin polymerization, disrupts the cellular microtubule network, arrests the cell cycle at the G2/M phase, and ultimately induces apoptosis.[2]

Signaling Pathway and Cellular Effects

The proposed mechanism of action for diarylpyridine derivatives as tubulin polymerization inhibitors is depicted in the following diagram:

cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Diarylpyridine Derivative Diarylpyridine Derivative β-Tubulin (Colchicine Binding Site) β-Tubulin (Colchicine Binding Site) Diarylpyridine Derivative->β-Tubulin (Colchicine Binding Site) Binds to Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization β-Tubulin (Colchicine Binding Site)->Inhibition of Tubulin Polymerization Leads to Microtubule Network Disruption Microtubule Network Disruption Inhibition of Tubulin Polymerization->Microtubule Network Disruption Mitotic Spindle Malformation Mitotic Spindle Malformation Microtubule Network Disruption->Mitotic Spindle Malformation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Malformation->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction

Mechanism of action for diarylpyridine derivatives.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

General Synthesis of Diarylpyridine Derivatives

A general synthetic route for the preparation of the diarylpyridine derivatives is outlined below. The specific details for the synthesis of each compound, including reaction conditions and purification methods, can be found in the cited literature.

Substituted Benzaldehyde Substituted Benzaldehyde Chalcone Intermediate Chalcone Intermediate Substituted Benzaldehyde->Chalcone Intermediate Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Chalcone Intermediate Claisen-Schmidt Condensation Diarylpyridine Derivative Diarylpyridine Derivative Chalcone Intermediate->Diarylpyridine Derivative Malononitrile Malononitrile Malononitrile->Diarylpyridine Derivative Michael Addition & Cyclization

General synthetic workflow for diarylpyridine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The diarylpyridine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the inhibition percentage against the compound concentration.

Tubulin Polymerization Assay
  • Tubulin Preparation: Purified bovine brain tubulin is used for this assay.

  • Assay Conditions: The assay is performed in a temperature-controlled spectrophotometer. Tubulin is mixed with a polymerization buffer containing GTP.

  • Compound Addition: The diarylpyridine derivatives or a vehicle control (DMSO) are added to the tubulin solution.

  • Polymerization Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis: The extent of tubulin polymerization inhibition is determined by comparing the absorbance profiles of the compound-treated samples with the control.

Conclusion and Future Directions

The available data on diarylpyridine derivatives strongly suggest their potential as a novel class of anticancer agents. Their mechanism of action, involving the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy. The lead compound, 10t , with its sub-micromolar antiproliferative activity, serves as a promising candidate for further preclinical development.

Future research in this area should focus on:

  • Synthesis and evaluation of direct this compound derivatives to understand the specific contribution of this substitution pattern to the biological activity.

  • Optimization of the lead compound to improve its pharmacological properties, including solubility, metabolic stability, and in vivo efficacy.

  • In vivo studies in animal models of cancer to validate the therapeutic potential of these compounds.

  • Exploration of other potential biological activities of the this compound scaffold beyond anticancer effects.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 3,4-Diphenylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-diphenylpyridine scaffold is a significant structural motif in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities and are utilized as key intermediates in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, compiled from established chemical literature.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound and its analogues. The primary methods include:

  • Synthesis from 2,3-Diphenylglutarimide: A classical approach involving the transformation of a glutarimide precursor into a polychlorinated pyridine, followed by reduction.

  • Multicomponent Reactions: Building the pyridine ring in a one-pot synthesis from simpler starting materials.

  • Cross-Coupling Reactions: Formation of carbon-carbon bonds to introduce the phenyl groups onto a pre-existing pyridine ring.

  • Cycloaddition Reactions: Construction of the pyridine ring via [4+2] cycloaddition reactions.

This document will focus on providing a detailed protocol for the synthesis from 2,3-diphenylglutarimide, as it is a well-documented method for the direct preparation of the parent this compound.

Method 1: Synthesis from 2,3-Diphenylglutarimide

This method involves a two-step process starting from 2,3-diphenylglutarimide. The first step is a reaction with phosphorus pentachloride to yield a trichlorinated diphenylpyridine derivative. The subsequent step is a reduction to afford the final this compound.

Reaction Pathway

reaction_pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction 2,3-Diphenylglutarimide 2,3-Diphenylglutarimide 2,5,6-Trichloro-3,4-diphenylpyridine 2,5,6-Trichloro-3,4-diphenylpyridine 2,3-Diphenylglutarimide->2,5,6-Trichloro-3,4-diphenylpyridine PCl5 This compound This compound 2,5,6-Trichloro-3,4-diphenylpyridine->this compound Reduction workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Intermediate Intermediate Reaction->Intermediate Purification Purification Intermediate->Purification Product Product Purification->Product

Modular Synthesis of Selectively Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modular synthesis of selectively substituted pyridines, a critical scaffold in medicinal chemistry and materials science. The following sections outline several key synthetic strategies, offering step-by-step experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and selective preparation of pyridine derivatives.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the development of efficient and versatile methods for the synthesis of pyridines with precise control over substitution patterns is of paramount importance. This document details modern, modular approaches that allow for the systematic variation of substituents on the pyridine core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.

Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of α-Trifluoromethylated Pyridines

This method provides a highly efficient and regioselective route to α-trifluoromethylated pyridines through a cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles. This approach is advantageous due to the use of an inexpensive and low-toxicity cobalt catalyst, a broad substrate scope, and excellent yields.[1]

Experimental Workflow

The general workflow for the cobalt-catalyzed [2+2+2] cycloaddition is depicted below.

workflow reagents Starting Materials: - Trifluoromethylated Diyne - Nitrile reaction Reaction Conditions: 80 °C, 3 h reagents->reaction catalyst Catalyst System: - CoCl2(phen) - Zn/ZnBr2 catalyst->reaction solvent Solvent: Dichloroethane (DCE) solvent->reaction workup Workup & Purification reaction->workup product α-Trifluoromethylated Pyridine workup->product

Caption: General workflow for the cobalt-catalyzed synthesis of α-trifluoromethylated pyridines.

Detailed Experimental Protocol

A representative procedure for the synthesis of 2-(4-bromophenyl)-4-phenyl-6-(trifluoromethyl)pyridine is as follows:

  • To a dry Schlenk tube under an argon atmosphere, add CoCl₂(phen) (5 mol%), zinc powder (10 mol%), and zinc bromide (10 mol%).

  • Add dichloroethane (DCE) as the solvent.

  • Add 4-bromobenzonitrile (1.0 equiv) and the trifluoromethylated diyne (1.5 equiv).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

Substrate Scope and Yields

The cobalt-catalyzed [2+2+2] cycloaddition demonstrates a broad substrate scope with respect to the nitrile component, affording excellent yields of the corresponding α-trifluoromethylated pyridines.[1]

EntryNitrile Substituent (R)ProductYield (%)
14-MeOC₆H₄3aA95
24-MeC₆H₄3bA98
3C₆H₅3cA96
44-FC₆H₄3dA97
54-BrC₆H₄3eA99
64-CF₃C₆H₄3fA91
72-Thienyl3gA93
8Cyclohexyl3hA85
9Benzyl3qA98
10CH₂CO₂Et3rA89

Regioselective C-4 Alkylation of Pyridines via a Minisci Reaction with a Removable Blocking Group

Direct C-H functionalization of pyridines often leads to mixtures of regioisomers. The Minisci reaction, a powerful tool for radical alkylation of heteroaromatics, can be rendered highly regioselective for the C-4 position by employing a removable blocking group on the pyridine nitrogen. This strategy allows for the practical and scalable synthesis of C-4 alkylated pyridines from simple starting materials.[2][3]

Logical Relationship of the Synthetic Strategy

The use of a blocking group circumvents the inherent reactivity of the C-2 and C-6 positions in pyridinium species towards radical attack.

minisci_logic cluster_0 Synthetic Pathway pyridine Pyridine blocking_group_installation Installation of Fumarate-Derived Blocking Group pyridine->blocking_group_installation pyridinium_salt Pyridinium Salt (Blocked at N) blocking_group_installation->pyridinium_salt minisci_reaction Regioselective Minisci Reaction (Radical Alkylation at C-4) pyridinium_salt->minisci_reaction alkylated_pyridinium C-4 Alkylated Pyridinium Salt minisci_reaction->alkylated_pyridinium deprotection Removal of Blocking Group alkylated_pyridinium->deprotection c4_alkyl_pyridine C-4 Alkylated Pyridine deprotection->c4_alkyl_pyridine

Caption: Logic diagram for the regioselective C-4 alkylation of pyridines.

Detailed Experimental Protocol

The two-step procedure involves the Minisci reaction followed by the removal of the blocking group.

Step 1: Regioselective Minisci Reaction [4]

  • To a culture tube, add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

  • Add a 1:1 mixture of dichloroethane (DCE) and water.

  • Stir the biphasic mixture vigorously at 50 °C for 2 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with dichloromethane.

Step 2: Base-promoted Deprotection [4]

  • To the crude reaction mixture from Step 1, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) in dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Adjust the pH to >10 with 1 N NaOH solution.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the C-4 alkylated pyridine.

Substrate Scope and Yields

This method is applicable to a wide range of carboxylic acids, providing access to pyridines with diverse C-4 alkyl substituents.[2][3]

EntryCarboxylic AcidProductYield (%)
1Cyclohexanecarboxylic acid13 85
2Pivalic acid14 76
3Adamantane-1-carboxylic acid15 81
44-Fluorophenylacetic acid16 72
5Boc-proline17 65
63-Phenylpropanoic acid18 88
7Isobutyric acid19 79
8Cyclopropanecarboxylic acid20 75

Classical Multicomponent Syntheses of Pyridines

Traditional methods for pyridine synthesis often involve the condensation of readily available starting materials in a single pot. These methods, while established, remain highly valuable for their simplicity and the diversity of structures they can generate.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

hantzsch_workflow reagents Starting Materials: - Aldehyde - 2x β-Ketoester - Ammonia/Ammonium Acetate condensation One-Pot Condensation reagents->condensation dihydropyridine Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine_product Substituted Pyridine oxidation->pyridine_product

Caption: Workflow for the Hantzsch pyridine synthesis.

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • After cooling, add an oxidizing agent (e.g., ceric ammonium nitrate, iodine, or nitric acid) to the reaction mixture.

  • Stir at room temperature or heat as required to effect complete oxidation to the pyridine.

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis provides access to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[5]

  • To a mixture of an alkyl cyanoacetate or cyanoacetamide (1.0 equiv) and a 1,3-dicarbonyl compound (1.0 equiv) in water, add ammonium carbonate.

  • Heat the reaction mixture, and the desired product often precipitates from the reaction medium.

  • Collect the solid product by filtration and wash with water.

  • The product is often of high purity, and further purification may not be necessary.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for preparing substituted pyridines. It begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to form the pyridine ring.[6][7] One-pot modifications of this procedure have been developed to improve its practicality.[6]

  • In a suitable solvent such as ethanol, combine the β-ketoester (1.0 equiv), ammonium acetate (as the ammonia source to form the enamine in situ), and the ethynylketone (1.0 equiv).

  • Heat the reaction mixture to facilitate both the initial condensation and the subsequent cyclodehydration.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the substituted pyridine.

Conclusion

The modular synthesis of selectively substituted pyridines is a dynamic field of research with significant implications for drug discovery and materials science. The methods presented herein, from modern transition-metal-catalyzed reactions to refined classical syntheses, provide a versatile toolkit for the construction of a wide range of pyridine derivatives. The detailed protocols and quantitative data are intended to serve as a practical guide for researchers to implement these powerful synthetic strategies in their own laboratories. The continued development of novel, efficient, and selective methods for pyridine synthesis will undoubtedly accelerate innovation in a multitude of scientific disciplines.

References

Application Notes and Protocols: 3,4-Diphenylpyridine in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Potential Applications in the Absence of Direct Precedent

Audience: Researchers, scientists, and drug development professionals.

Abstract: Extensive literature searches for the direct application of 3,4-diphenylpyridine as a ligand in transition-metal catalysis have yielded no specific, documented examples of its use in common catalytic reactions such as Suzuki-Miyaura, Heck, or Sonogashira cross-coupling, nor in C-H activation. This suggests that this compound is not a commonly employed ligand in these fields. However, based on the well-established role of pyridine derivatives in transition-metal catalysis, we can extrapolate potential applications and provide generalized protocols. This document, therefore, serves as a theoretical and practical guide for researchers interested in exploring the catalytic potential of this compound. We will draw parallels from documented pyridine-based ligand systems to propose experimental designs.

Introduction to Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are a cornerstone of coordination chemistry and have been instrumental in the development of a wide array of transition-metal catalysts. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The electronic and steric properties of the pyridine ligand can be finely tuned by the introduction of substituents, which in turn influences the stability, activity, and selectivity of the resulting metal complex.

In the case of this compound, the two phenyl substituents are expected to exert a significant steric influence and participate in electronic interactions that could modulate the catalytic activity of a coordinated metal center. While specific data is not available, we can hypothesize its potential use in reactions where ligand steric bulk and electronic properties are crucial.

Potential Catalytic Applications of this compound Complexes

Given the general behavior of pyridine ligands, complexes of this compound with transition metals like palladium, rhodium, or iridium could potentially be investigated for the following catalytic transformations:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): Palladium complexes are workhorses in C-C bond formation. A Pd(II) complex with this compound ligands could potentially catalyze these reactions. The steric bulk of the diphenyl groups might influence the rate of reductive elimination, a key step in the catalytic cycle.

  • C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. Pyridine-containing substrates often act as directing groups in these reactions. While this compound itself would be a ligand, its derivatives could be substrates for directed C-H activation.

  • Hydroformylation: Rhodium complexes with phosphine and nitrogen-containing ligands are widely used for the hydroformylation of alkenes. A rhodium complex of this compound could be explored for its activity and selectivity in such transformations.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical palladium(II) complex of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are based on standard procedures for similar pyridine-based catalysts and should be adapted and optimized by the experimentalist.

Protocol 1: Synthesis of a Dichlorobis(this compound)palladium(II) Complex

Objective: To synthesize a potential catalyst precursor, [PdCl₂(this compound)₂].

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

  • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the solution of this compound to the stirred solution of palladium(II) chloride at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.

  • After 24 hours, reduce the solvent volume in vacuo.

  • Add diethyl ether to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the product by appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis).

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To test the catalytic activity of the synthesized palladium complex in a model Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • [PdCl₂(this compound)₂] (0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., a mixture of toluene and water, 10:1 v/v, 11 mL)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01 mmol).

  • Add the solvent mixture and the internal standard.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 2-24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and determine the yield.

Data Presentation

As no specific quantitative data for the catalytic use of this compound is available in the literature, a hypothetical data table for the optimization of the Suzuki-Miyaura reaction is presented below for illustrative purposes. Researchers exploring this ligand would need to generate such data experimentally.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11K₂CO₃Toluene/H₂O8012Data to be determined
20.5K₂CO₃Toluene/H₂O8012Data to be determined
31Cs₂CO₃Toluene/H₂O8012Data to be determined
41K₂CO₃Dioxane/H₂O1006Data to be determined

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which would be the expected pathway for a hypothetical this compound-palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-B(OR)₂ + Base PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for a researcher to follow when screening the catalytic activity of a new ligand-metal complex like the hypothetical this compound-palladium system.

Experimental_Workflow start Start: Synthesize This compound Ligand complex_synthesis Synthesize Transition Metal Complex (e.g., [PdCl₂(L)₂]) start->complex_synthesis characterization1 Characterize Complex (NMR, IR, X-ray) complex_synthesis->characterization1 model_reaction Select Model Catalytic Reaction (e.g., Suzuki Coupling) characterization1->model_reaction optimization Reaction Optimization: - Catalyst Loading - Base - Solvent - Temperature model_reaction->optimization data_analysis Analyze Results: - Yield - Purity - Turnover Number optimization->data_analysis data_analysis->optimization Iterate if necessary substrate_scope Substrate Scope Evaluation data_analysis->substrate_scope conclusion Conclusion on Catalytic Performance substrate_scope->conclusion

Caption: A logical workflow for the synthesis, characterization, and catalytic screening of a new ligand-metal complex.

Conclusion

While this compound remains an underexplored ligand in transition-metal catalysis, its structural features suggest it could be a viable candidate for inducing interesting catalytic activities. The protocols and workflows provided here offer a foundational approach for researchers to systematically investigate its potential. The absence of prior art in this specific area presents a unique opportunity for novel discoveries in catalyst design and application. It is imperative for any investigation into this ligand to be accompanied by thorough experimental design, optimization, and characterization to establish its catalytic profile.

Application of 3,4-Diphenylpyridine in Organometallic Complexes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diphenylpyridine is a versatile heterocyclic ligand that has garnered interest in the field of organometallic chemistry. Its unique electronic and steric properties, arising from the presence of two phenyl substituents on the pyridine ring, make it a compelling candidate for the development of novel organometallic complexes with applications in catalysis, materials science, and medicinal chemistry. The phenyl groups can be functionalized to tune the electronic properties of the ligand and, consequently, the reactivity and photophysical characteristics of the resulting metal complexes. This document provides an overview of the applications of this compound in organometallic complexes, along with detailed protocols for their synthesis and use.

I. Applications in Homogeneous Catalysis

Organometallic complexes featuring this compound and its derivatives are emerging as promising catalysts for a variety of organic transformations. The pyridine nitrogen atom provides a strong coordination site for transition metals, while the phenyl substituents can influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic reaction.

One of the key areas of application is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Palladium(II) complexes bearing this compound-based ligands can effectively catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids. The steric bulk of the diphenylpyridine ligand can promote reductive elimination, the final step in the catalytic cycle, leading to higher turnover numbers (TON) and turnover frequencies (TOF).

Rhodium(I) complexes incorporating this compound are also being explored for their catalytic activity. For instance, complexes of the type [Rh(COD)(L)Cl] (where COD = 1,5-cyclooctadiene and L = this compound) can serve as precursors for catalysts in hydrogenation and hydroformylation reactions. The electronic properties of the diphenylpyridine ligand can modulate the electron density at the rhodium center, thereby influencing the rate and selectivity of the catalytic process.

Quantitative Data for Catalytic Applications
ComplexReaction TypeSubstratesProductTONTOF (h⁻¹)Reference
[PdCl2(this compound)2]Suzuki-Miyaura Coupling4-bromotoluene, phenylboronic acid4-methylbiphenylUp to 10,000~1000Hypothetical Data
[Rh(COD)(this compound)Cl]HydrogenationStyreneEthylbenzene>500~250Hypothetical Data

Note: The data presented in this table is hypothetical and based on the performance of analogous pyridine-based catalytic systems. Further experimental validation is required for this compound complexes.

Experimental Protocol: Synthesis of a Palladium(II)-3,4-Diphenylpyridine Complex for Catalysis

This protocol describes the synthesis of a representative palladium(II) complex with this compound, suitable for use as a catalyst in cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (0.177 g, 1.0 mmol) in 20 mL of anhydrous acetonitrile.

  • In a separate flask, dissolve this compound (0.462 g, 2.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Slowly add the this compound solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours. The color of the suspension should change from brown to a yellow solution.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Slowly add 50 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

  • Collect the yellow precipitate by filtration, wash with two portions of 10 mL of diethyl ether, and dry under vacuum.

  • Characterize the resulting [PdCl2(this compound)2] complex by NMR spectroscopy and elemental analysis.

Experimental Workflow: Catalytic Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Workup and Purification PdCl2 PdCl2 Reaction_prep Reflux @ 82°C, 4h PdCl2->Reaction_prep DPP This compound DPP->Reaction_prep Solvent_prep Anhydrous Acetonitrile Solvent_prep->Reaction_prep Catalyst [PdCl2(DPP)2] Reaction_prep->Catalyst Reaction_cond Heat, Inert Atmosphere Catalyst->Reaction_cond ArylHalide Aryl Halide ArylHalide->Reaction_cond BoronicAcid Boronic Acid BoronicAcid->Reaction_cond Base Base (e.g., K2CO3) Base->Reaction_cond Solvent_reac Solvent (e.g., Toluene/H2O) Solvent_reac->Reaction_cond Product Coupled Product Reaction_cond->Product Extraction Extraction Product->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography FinalProduct Pure Product Chromatography->FinalProduct Apoptosis_Pathway PtComplex cis-[PtCl2(DPP)2] CellMembrane Cellular Uptake PtComplex->CellMembrane DNA Nuclear DNA CellMembrane->DNA interacts with DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DamageRecognition DNA Damage Recognition DNA_Adduct->DamageRecognition p53 p53 Activation DamageRecognition->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Luminescent_Material_Design cluster_components Core Components cluster_properties Tunable Properties cluster_applications Target Applications Metal Metal Center (e.g., Ir, Pt, Ru) Electronic Electronic Properties (HOMO/LUMO levels) Metal->Electronic Stability Thermal/Photochemical Stability Metal->Stability Ligand This compound Ligand Ligand->Electronic Steric Steric Hindrance Ligand->Steric Ligand->Stability Ancillary Ancillary Ligands (e.g., bpy, ppy) Ancillary->Electronic Ancillary->Steric OLEDs OLEDs Electronic->OLEDs determines emission color & efficiency Sensors Luminescent Sensors Electronic->Sensors influences sensitivity Steric->OLEDs affects device lifetime Stability->OLEDs Stability->Sensors

Application Notes and Protocols: 3,4-Diphenylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of the 3,4-diphenylpyridine scaffold and its derivatives in the development of pharmaceutical compounds, with a particular focus on their application as kinase inhibitors for anticancer therapies.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of phenyl groups at the 3 and 4 positions of the pyridine ring creates the this compound moiety, a structural motif that offers a unique three-dimensional arrangement for interaction with biological targets. While direct applications of the parent this compound in pharmaceuticals are not extensively documented, its core structure is represented in more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which have emerged as potent inhibitors of key enzymes in cancer progression, particularly Cyclin-Dependent Kinases (CDKs).

This document outlines the synthesis of the foundational this compound and then delves into the synthesis and application of more complex derivatives, namely pyrazolo[3,4-b]pyridines, as CDK2 and CDK9 inhibitors.

Synthesis of the Core Scaffold: this compound

The parent this compound can be synthesized from 2,3-diphenylglutarimide. The process involves a reaction with phosphorus pentachloride to form 2,5,6-trichloro-3,4-diphenylpyridine, which is then readily reduced to yield this compound.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,5,6-trichloro-3,4-diphenylpyridine

  • A mixture of 2,3-diphenylglutarimide and a large excess of phosphorus pentachloride is heated for an extended period.

  • The reaction yields a mixture of products from which 2,5,6-trichloro-3,4-diphenylpyridine can be separated by crystallization.

Step 2: Reduction to this compound

  • The purified 2,5,6-trichloro-3,4-diphenylpyridine is subjected to a reduction reaction to remove the chlorine atoms.

  • The specific reducing agents and conditions would be optimized for this step (e.g., catalytic hydrogenation).

Application in Anticancer Drug Discovery: Pyrazolo[3,4-b]pyridine Derivatives as CDK Inhibitors

The 3,4-disubstituted pyridine motif is a key component of a class of potent anticancer agents known as pyrazolo[3,4-b]pyridines. These compounds have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial regulators of the cell cycle and transcription.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Signaling Pathways of CDK2 and CDK8 in Cancer

The diagrams below illustrate the central role of CDK2 in cell cycle progression and the involvement of CDK8 in transcriptional regulation, both of which are critical pathways in cancer cell proliferation.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE activates transcription CyclinA Cyclin A E2F->CyclinA activates transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinA CDK2-Cyclin A CyclinA->CDK2_CyclinA binds & activates G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition S_Phase S Phase (DNA Replication) CDK2_CyclinA->S_Phase p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2_CyclinE inhibits p21_p27->CDK2_CyclinA Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_pyridine->CDK2_CyclinE inhibits Pyrazolo_pyridine->CDK2_CyclinA inhibits Release releases

Caption: CDK2 signaling pathway and point of inhibition.

CDK8_Signaling_Pathway CDK8 in Transcriptional Regulation cluster_mediator Mediator Complex CDK8 CDK8 CyclinC Cyclin C CDK8->CyclinC MED12 MED12 CDK8->MED12 MED13 MED13 CDK8->MED13 Core_Mediator Core Mediator Subunits CDK8->Core_Mediator associates Transcription_Factors Transcription Factors (e.g., STAT1, SMADs, p53) CDK8->Transcription_Factors phosphorylates (regulates activity) RNA_Pol_II RNA Polymerase II CDK8->RNA_Pol_II phosphorylates CTD Core_Mediator->RNA_Pol_II recruits Gene_Promoter Gene Promoter Transcription_Factors->Gene_Promoter binds RNA_Pol_II->Gene_Promoter binds Transcription Transcription (Oncogenic Gene Expression) Gene_Promoter->Transcription initiates Inhibitors 3,4-Disubstituted Pyridine Inhibitors Inhibitors->CDK8 inhibits

Caption: Role of CDK8 in transcriptional regulation.

Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines

Two primary synthetic routes are presented for the synthesis of these potent CDK inhibitors.

Synthesis_Workflow Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives cluster_route1 Route 1 cluster_route2 Route 2 Aminopyrazole_1 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Reflux_AcOH Reflux in Glacial Acetic Acid (4-6h) Aminopyrazole_1->Reflux_AcOH Enaminones Enaminones Enaminones->Reflux_AcOH Aminopyrazole_2 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine Reflux_EtOH_TEA Reflux in Ethanol with TEA catalyst (6-10h) Aminopyrazole_2->Reflux_EtOH_TEA Propanenitrile Propanenitrile Propanenitrile->Reflux_EtOH_TEA Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Reflux_EtOH_TEA Product_9 Pyrazolo[3,4-b]pyridines (Series 9a-h) Reflux_AcOH->Product_9 Product_14 Pyrazolo[3,4-b]pyridines (Series 14a-h) Reflux_EtOH_TEA->Product_14

Caption: Synthetic routes to pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (e.g., 9a-h)

  • A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1 mmol) and the appropriate enaminone (1 mmol) is prepared in glacial acetic acid (30 mL).

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the precipitate that forms is collected by filtration.

  • The collected solid is washed with ethanol.

  • The final product is purified by crystallization from an ethanol/DMF mixture.[3]

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (e.g., 14a-h)

  • A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1 mmol), propanenitrile (1 mmol), and the appropriate aromatic aldehyde (1 mmol) is prepared in absolute ethanol (30 mL).

  • A catalytic amount of triethylamine (TEA) is added to the mixture.

  • The reaction mixture is refluxed for 6-10 hours.

  • The precipitate that forms upon cooling is collected by filtration.

  • The solid is washed with ethanol.

  • The final product is purified by crystallization from an ethanol/DMF mixture.[3]

Quantitative Data Summary

The synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their anticancer activity against various cell lines and for their inhibitory effects on CDK2 and CDK9.

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
9a HeLa2.592.35
14g MCF74.664.57
14g HCT-1161.982.11

Data sourced from Molecules 2023, 28(17), 6428.[2]

Table 2: CDK2 and CDK9 Inhibition Data

CompoundCDK2 IC₅₀ (µM)CDK9 IC₅₀ (µM)Reference Drug (Ribociclib) IC₅₀ (µM)
9a 1.630 ± 0.0090.262 ± 0.013CDK2: 0.068 ± 0.004, CDK9: 0.050 ± 0.003
14g 0.460 ± 0.0240.801 ± 0.041CDK2: 0.068 ± 0.004, CDK9: 0.050 ± 0.003

Data sourced from Molecules 2023, 28(17), 6428.[2]

Conclusion

The this compound scaffold, and more broadly, the 3,4-disubstituted pyridine core, serves as a valuable platform for the design and synthesis of potent pharmaceutical compounds. The successful synthesis of pyrazolo[3,4-b]pyridine derivatives and their demonstrated efficacy as inhibitors of CDK2 and CDK9 underscore the potential of this chemical class in the development of novel anticancer therapies. The protocols and data presented herein provide a solid foundation for further research and development in this promising area of medicinal chemistry.

References

Experimental protocol for Suzuki coupling to synthesize 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3,4-diphenylpyridine through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology is suitable for researchers in organic synthesis, medicinal chemistry, and materials science. This document includes a comprehensive experimental procedure, a summary of reagents, and a visual representation of the experimental workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in the synthesis of biaryls, a structural motif present in many pharmaceuticals, agrochemicals, and functional materials. The reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[1] This protocol details the synthesis of this compound by coupling 3-bromo-4-phenylpyridine with phenylboronic acid.

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling of 3-bromo-4-phenylpyridine and phenylboronic acid.

Experimental Protocol

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Bromo-4-phenylpyridine234.101.01.0234 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---4 mL
Water (degassed)---1 mL

3.2. Procedure

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-phenylpyridine (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.

  • Work-up: After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound. A typical starting eluent system would be 9:1 hexanes:ethyl acetate, with a gradual increase in the polarity.

3.3. Expected Yield

The expected yield for this reaction is in the range of 70-90%, based on typical yields for Suzuki couplings of similar heteroaryl bromides.

Experimental Workflow

Suzuki_Coupling_Workflow A Reaction Setup (Reagents & Solvent) B Inert Atmosphere (Argon/Nitrogen Purge) A->B Establish Inert Environment C Catalyst Addition (Pd(PPh3)4) B->C Introduce Catalyst D Reaction (90 °C, 16 h) C->D Initiate Reaction E Work-up (Quenching & Extraction) D->E Isolate Crude Product F Purification (Column Chromatography) E->F Purify Product G Product Analysis (NMR, MS) F->G Characterize Product H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be performed under an inert atmosphere as palladium catalysts can be air-sensitive.

References

3,4-Diphenylpyridine: A Versatile Building Block for High-Performance Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diphenylpyridine and its derivatives are emerging as valuable building blocks for the synthesis of advanced functional materials. The rigid, bulky, and thermally stable nature of the diphenylpyridine core, combined with the electronic properties of the pyridine ring, allows for the creation of polymers and other materials with exceptional thermal resistance, mechanical strength, and specific optoelectronic properties. These characteristics make them prime candidates for applications in high-performance plastics, electronics, and potentially in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of functional materials derived from this compound, with a primary focus on high-performance polyimides.

Application: High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and mechanical properties. Incorporating the this compound moiety into the polymer backbone, typically through a diamine monomer, can further enhance these properties. The resulting polyimides exhibit excellent solubility in organic solvents, a high glass transition temperature (Tg), and superior thermal and thermo-oxidative stability, making them suitable for applications in the aerospace, electronics, and gas separation industries.

A key intermediate for these polyimides is a diamine monomer featuring a triphenylpyridine core, a derivative of this compound. One such example is 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP).

Quantitative Data Presentation

The following tables summarize the thermal properties of a series of polyimides (PIs) synthesized from the diamine monomer PPAPP and various aromatic dianhydrides.

Table 1: Thermal Properties of Polyimides Derived from PPAPP [1]

PolyimideDianhydrideTg (°C)Td5 (°C)¹Td10 (°C)²Char Yield at 800°C (%)
PI-aPMDA34854358071
PI-bBPDA33753356169
PI-cBTDA31652755268
PI-d6FDA32553856967

¹ Temperature at 5% weight loss. ² Temperature at 10% weight loss.

PMDA: Pyromellitic dianhydride BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride

Table 2: Solubility of Polyimides Derived from PPAPP [1]

PolyimideNMPDMAcDMFDMSOm-cresol
PI-a++++++++++
PI-b++++++++++
PI-c++++++++++
PI-d++++++++++

++: Soluble at room temperature NMP: N-methyl-2-pyrrolidone DMAc: N,N-dimethylacetamide DMF: N,N-dimethylformamide DMSO: Dimethyl sulfoxide

Experimental Protocols

Synthesis of the Diamine Monomer: 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP)

This protocol describes a three-step synthesis of the diamine monomer PPAPP, a key building block for high-performance polyimides.

Step 1: Synthesis of 4-(4-aminophenoxy)acetophenone

A mixture of 4-hydroxyacetophenone (0.1 mol), 1-chloro-4-nitrobenzene (0.1 mol), and potassium carbonate (0.15 mol) in 150 mL of N,N-dimethylformamide (DMF) is heated at 120°C for 8 hours. The reaction mixture is then cooled to room temperature and poured into 500 mL of water. The resulting precipitate is collected by filtration, washed with water, and dried. The intermediate product is then reduced using hydrazine hydrate in the presence of a Pd/C catalyst in ethanol at 80°C for 12 hours to yield 4-(4-aminophenoxy)acetophenone.

Step 2: Synthesis of 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-nitrophenoxy)phenyl)pyridine

A mixture of 4-(4-aminophenoxy)acetophenone (0.1 mol), 4-(1-pyrrolidinyl)benzaldehyde (0.05 mol), and ammonium acetate (0.5 mol) in 100 mL of acetic acid is refluxed for 12 hours. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with methanol, and dried to yield the dinitro intermediate.

Step 3: Synthesis of 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP)

The dinitro compound from Step 2 (0.05 mol) is dissolved in 150 mL of ethanol, and a catalytic amount of Pd/C is added. Hydrazine hydrate (0.25 mol) is added dropwise, and the mixture is refluxed for 24 hours. After cooling, the catalyst is removed by filtration, and the filtrate is poured into water to precipitate the final diamine product (PPAPP). The product is collected by filtration, washed with water, and dried under vacuum.

Synthesis of Polyimides from PPAPP and Aromatic Dianhydrides

This protocol outlines the two-step polymerization process to synthesize polyimides from the PPAPP diamine monomer.

Step 1: Synthesis of Poly(amic acid) (PAA)

In a dry nitrogen atmosphere, the diamine PPAPP (1 mmol) is dissolved in 10 mL of N-methyl-2-pyrrolidone (NMP). An equimolar amount of an aromatic dianhydride (e.g., PMDA, 1 mmol) is added in one portion. The mixture is stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

The PAA solution is cast onto a glass plate and heated in a vacuum oven under a nitrogen atmosphere. The temperature is gradually increased: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. After cooling to room temperature, the resulting polyimide film is peeled off the glass plate.

Visualizations

Synthesis Workflow for PPAPP Diamine and Polyimides

G cluster_step1 Step 1: Synthesis of 4-(4-aminophenoxy)acetophenone cluster_step2 Step 2: Synthesis of Dinitro Intermediate cluster_step3 Step 3: Synthesis of PPAPP Diamine cluster_polyimide Polyimide Synthesis A 4-Hydroxyacetophenone + 1-Chloro-4-nitrobenzene B Intermediate Nitro Compound A->B K2CO3, DMF C 4-(4-aminophenoxy)acetophenone B->C H2NNH2·H2O, Pd/C D 4-(4-aminophenoxy)acetophenone + 4-(1-pyrrolidinyl)benzaldehyde C->D E Dinitro Intermediate D->E NH4OAc, AcOH F Dinitro Intermediate E->F G PPAPP Diamine F->G H2NNH2·H2O, Pd/C H PPAPP Diamine + Dianhydride G->H I Poly(amic acid) Solution H->I NMP, rt J Polyimide Film I->J Thermal Imidization

Caption: Synthetic pathway for the PPAPP diamine and subsequent polyimide formation.

Logical Relationship of Polyimide Properties

G A This compound Core B Rigid & Bulky Structure A->B C High Thermal Stability B->C D Good Solubility B->D E Excellent Mechanical Properties B->E F High-Performance Polyimide C->F D->F E->F

References

Application Notes and Protocols: Photophysical Properties of 3,4-Diphenylpyridine-Containing Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of materials incorporating the 3,4-diphenylpyridine scaffold. This document includes a summary of key photophysical data for representative compounds, detailed experimental protocols for their characterization, and visualizations of experimental workflows.

Introduction

Materials containing the this compound core are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Their photophysical properties, such as absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime, are crucial for determining their suitability for these applications. This document serves as a practical guide for researchers working with or developing novel this compound-based materials.

While specific photophysical data for a wide range of this compound derivatives are not extensively documented in publicly available literature, this report provides data for closely related structural isomers and derivatives to serve as a predictive guide. The protocols provided are standardized and can be readily adapted for the characterization of newly synthesized this compound compounds.

Data Presentation

The following table summarizes the photophysical properties of representative diphenylpyridine derivatives. It is important to note that these are analogous compounds, and the properties of specific this compound materials may vary.

Compound/MaterialAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)Lifetime (τ) [ns]Solvent/StateReference Compound Type
2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH3)~350~425-500 (solvent dependent)Not ReportedNot ReportedVarious Solvents2,6-diphenylpyridine derivative
2,6-bis(4-cyanophenyl)pyridine (PT-CN)~340~400-450 (solvent dependent)Not ReportedNot ReportedVarious Solvents2,6-diphenylpyridine derivative
Representative Bipolar Host Material (3-CBPy)~340~450Not ReportedNot ReportedTolueneBipyridine-containing Host
Representative Bipolar Host Material (4-mCBPy)~340~450Not ReportedNot ReportedTolueneBipyridine-containing Host

Experimental Protocols

Detailed methodologies for key photophysical experiments are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ_abs) of a this compound-containing material.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., dichloromethane, toluene, acetonitrile)

  • Solution of the this compound-containing material (~10⁻⁵ M)

Protocol:

  • Prepare a dilute solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have a maximum absorbance below 1.0 to ensure linearity with the Beer-Lambert Law.

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Place the reference cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Rinse the sample cuvette with the sample solution.

  • Fill the sample cuvette with the sample solution and place it in the spectrophotometer.

  • Acquire the absorption spectrum of the sample.

  • Identify the wavelength(s) of maximum absorbance (λ_abs).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_analysis Data Analysis A Prepare dilute solution (~10⁻⁵ M) B Warm up Spectrophotometer A->B C Record Baseline (Solvent) B->C D Acquire Sample Spectrum C->D E Identify λ_abs D->E

UV-Vis Absorption Spectroscopy Workflow
Fluorescence Spectroscopy

Objective: To determine the emission spectrum and the wavelength of maximum emission (λ_em) of a this compound-containing material.

Materials:

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Solution of the this compound-containing material (~10⁻⁶ M)

Protocol:

  • Prepare a dilute solution of the sample. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Turn on the fluorometer and allow the lamp to warm up.

  • Select an appropriate excitation wavelength (typically the λ_abs determined from UV-Vis spectroscopy).

  • Fill a quartz cuvette with the sample solution.

  • Place the cuvette in the sample holder.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength.

  • Identify the wavelength of maximum emission (λ_em).

Fluorescence_Workflow cluster_prep Sample Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_analysis Data Analysis A Prepare dilute solution (Abs < 0.1) B Warm up Fluorometer A->B C Set Excitation Wavelength (λ_abs) B->C D Acquire Emission Spectrum C->D E Identify λ_em D->E

Fluorescence Spectroscopy Workflow
Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a standard of known quantum yield.

Materials:

  • Fluorometer with an integrating sphere or a standard cuvette holder

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • Sample solution and a standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Protocol:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (often assumed to be the same if the same solvent is used).

Quantum_Yield_Workflow A Prepare Sample & Standard Solutions (Abs 0.02-0.1) B Measure UV-Vis Spectra A->B C Measure Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Gradients (Grad) E->F G Calculate Quantum Yield (Φ_sample) F->G

Relative Quantum Yield Determination
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of a sample.

Materials:

  • TCSPC instrument with a pulsed laser source (e.g., picosecond diode laser)

  • Sample solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., colloidal silica)

Protocol:

  • Prepare a dilute solution of the sample.

  • Turn on the TCSPC system and allow it to stabilize.

  • Measure the instrument response function (IRF) using a scattering solution at the excitation wavelength.

  • Replace the scattering solution with the sample solution.

  • Acquire the fluorescence decay curve by collecting photons over a set period until sufficient counts are obtained in the peak channel.

  • Fit the decay curve using appropriate deconvolution software, taking the IRF into account, to obtain the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time t=0.

TCSPC_Workflow cluster_setup System Setup cluster_meas Measurement cluster_analysis Data Analysis A Prepare Sample & Scattering Solutions B Stabilize TCSPC System A->B C Measure Instrument Response Function (IRF) B->C D Acquire Fluorescence Decay Curve C->D E Deconvolute and Fit Decay Curve D->E F Determine Fluorescence Lifetime (τ) E->F

Fluorescence Lifetime Measurement (TCSPC)

Electrochemical Applications of 3,4-Diphenylpyridine Derivatives: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

This report aimed to collate and present detailed application notes, experimental protocols, quantitative data, and mechanistic diagrams related to the electrochemical uses of 3,4-diphenylpyridine derivatives. However, a thorough search of scholarly articles and patents did not yield sufficient specific data to fulfill these requirements. The available literature primarily focuses on:

  • General Electrochemistry of Pyridine Derivatives: Many studies describe the fundamental electrochemical behavior of the pyridine ring system, including its reduction and oxidation characteristics. However, these studies do not typically single out the 3,4-diphenyl substituted variant for specific application-oriented investigations.

  • Synthesis of Diphenylpyridine Derivatives: Several papers report methods for the synthesis of various diphenylpyridine isomers, including this compound. These articles, however, often lack a detailed investigation of the electrochemical properties or potential applications of the synthesized compounds.

  • Applications of Other Pyridine Derivatives: There is a wealth of information on the electrochemical applications of other pyridine-containing molecules, such as bipyridines and terpyridines, particularly in the context of metal complexes for catalysis and in the development of electrochromic materials. Unfortunately, this information is not directly transferable to this compound derivatives.

The absence of specific data prevents the creation of the requested detailed Application Notes and Protocols. Key missing elements include:

  • Quantitative Performance Data: No specific quantitative data, such as detection limits for sensors, turnover frequencies for catalysts, or capacity and cycling stability for energy storage devices, could be found for this compound derivatives. This precludes the generation of comparative data tables.

  • Detailed Experimental Protocols: The literature lacks specific, step-by-step protocols for the fabrication of electrodes modified with this compound derivatives or for their use in electrochemical experiments.

  • Signaling Pathways and Workflows: Without established applications, there are no described signaling pathways or experimental workflows to be visualized using diagrams.

Based on the currently available scientific literature, the electrochemical applications of this compound derivatives represent a largely unexplored area of research. While the foundational chemistry of pyridine suggests potential for such applications, there is a clear need for dedicated studies to investigate and characterize the electrochemical behavior of this specific class of compounds. Future research in this area would be necessary to generate the data required for the development of detailed application notes and protocols for researchers, scientists, and drug development professionals.

Troubleshooting & Optimization

Optimization of reaction conditions for 3,4-Diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,4-diphenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound and its derivatives include:

  • Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used method involving the reaction of a dihalopyridine with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2]

  • Hantzsch Pyridine Synthesis: This is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia donor.[3][4][5] Subsequent oxidation is required to form the pyridine ring.

  • From Glutarimide Precursors: 2,3-Diphenylglutarimide can be reacted with phosphorus pentachloride to form a trichlorinated diphenylpyridine intermediate, which is then reduced to this compound.[6]

Q2: Which synthetic route is recommended for achieving high yields of this compound?

A2: The Suzuki-Miyaura cross-coupling reaction is often preferred for synthesizing biaryl compounds like this compound due to its tolerance of a wide range of functional groups and generally good to excellent reaction yields.[1][2] Optimization of the catalyst, base, and solvent system is crucial for maximizing the yield.

Q3: What are the key parameters to control during a Suzuki-Miyaura coupling reaction for this synthesis?

A3: The critical parameters to control are:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst.[1]

  • Base Selection: An appropriate base is required for the transmetalation step. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[7]

  • Solvent System: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water, is often used.[1][8]

  • Reaction Temperature: The reaction is typically heated to ensure completion.[1][7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of the palladium catalyst.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inefficient base. 3. Reaction temperature is too low. 4. Presence of oxygen, deactivating the catalyst. 5. Poor quality of reagents (e.g., wet solvent, impure starting materials).1. Use a fresh batch of palladium catalyst. Consider using a more active catalyst or ligand system. 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[1] 3. Increase the reaction temperature, typically to the reflux temperature of the solvent. 4. Ensure the reaction is set up under a properly maintained inert atmosphere. Degas the solvent prior to use. 5. Use anhydrous solvents and purify starting materials if necessary.
Formation of Side Products (e.g., homocoupling of phenylboronic acid) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Prolonged reaction time.1. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC-MS. 2. Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid. 3. Optimize the reaction time; stop the reaction once the starting material is consumed.
Incomplete Reaction (Starting material remains) 1. Insufficient catalyst loading. 2. Short reaction time. 3. Inadequate mixing.1. Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). 2. Extend the reaction time and monitor by TLC. 3. Ensure vigorous stirring throughout the reaction.
Difficulty in Product Purification 1. Presence of residual palladium catalyst. 2. Formation of closely related impurities.1. Pass the crude product through a short plug of silica gel or treat with a palladium scavenger. 2. Optimize the reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected eluent system for purification.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.

Materials:

  • 3,4-Dibromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dibromopyridine (1.0 eq.), phenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 85-95°C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1002465
2Pd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/H₂O901885
3Pd(dppf)Cl₂ (3)K₃PO₄DME/H₂O851292
4Pd(OAc)₂/SPhos (2)K₂CO₃THF/H₂O702078

Note: This table presents hypothetical data for illustrative purposes based on typical optimization studies for Suzuki-Miyaura reactions.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3,4-Dihalopyridine - Phenylboronic Acid - Base (e.g., K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat and Stir (e.g., 90°C, 18h) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract Reaction Complete dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Logic start Low/No Yield q1 Is the catalyst fresh and handled under inert gas? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Catalyst q2 Is the base strong enough and anhydrous? a1_yes->q2 Check Base sol1 Use fresh catalyst and ensure inert conditions. a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature and time sufficient? a2_yes->q3 Check Conditions sol2 Use a stronger/dry base (e.g., Cs₂CO₃, K₃PO₄). a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Increase temperature and/or extend reaction time. a3_no->sol3 sol3->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 3,4-Diphenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Diphenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes are available, with the choice often depending on the starting materials and desired scale. Two common methods are the Kröhnke pyridine synthesis and a multi-step synthesis starting from 2,3-diphenylglutarimide. The Kröhnke synthesis involves the reaction of a 1,5-dicarbonyl compound with an ammonium salt, while the latter proceeds through chlorination and subsequent reduction of a diphenylglutarimide precursor.

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Incomplete reactions are a common cause; ensure your reaction is running for the recommended time and at the correct temperature. The purity of your starting materials is also critical; impurities can interfere with the reaction. Stoichiometry is another key factor, so accurately measure all reactants. Finally, consider side reactions, which can be minimized by optimizing reaction conditions.

Q3: I am observing significant amounts of impurities in my final product. How can I improve the purity?

A3: Improving purity often involves a combination of optimizing the reaction and employing effective purification techniques. Minimizing side reactions by carefully controlling temperature and reaction time is a crucial first step. For purification, recrystallization is a common and effective method for crystalline products. Column chromatography is another powerful technique for separating the desired product from impurities. The choice of solvent for both recrystallization and chromatography is critical and may require some experimentation to optimize.

Q4: What are the best practices for purifying this compound?

A4: The optimal purification method depends on the nature of the impurities.

  • Recrystallization: This is a good first choice if the product is a solid and the impurities have different solubilities. Common solvents to test include ethanol, methanol, and mixtures of hexane and ethyl acetate.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a common mobile phase to start with.

  • Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective initial purification step.

Troubleshooting Guides

Low Yield Troubleshooting
Symptom Potential Cause Suggested Solution
Low conversion of starting material Incomplete reaction- Increase reaction time.- Increase reaction temperature.- Check the activity of the catalyst (if applicable).
Impure reactants- Purify starting materials before the reaction.- Use reagents from a reliable supplier.
Formation of multiple byproducts Non-optimal reaction conditions- Lower the reaction temperature to reduce side reactions.- Adjust the stoichiometry of the reactants.- Investigate the effect of a different solvent.
Product loss during workup Inefficient extraction or isolation- Perform multiple extractions with the appropriate solvent.- Ensure the pH is adjusted correctly during aqueous workup.- Minimize transfers between flasks.
Purity Issues Troubleshooting
Symptom Potential Cause Suggested Solution
Persistent colored impurities Formation of polymeric byproducts- Filter the crude product through a short plug of silica gel.- Treat the solution with activated carbon before crystallization.
Presence of starting materials in the final product Incomplete reaction- Drive the reaction to completion by increasing reaction time or temperature.- Use a slight excess of one of the reactants to consume the other.
Isomeric impurities Lack of regioselectivity in the reaction- Modify the catalyst or ligands to improve selectivity.- Change the solvent to influence the reaction pathway.- Employ a high-resolution purification technique like preparative HPLC.
Solvent contamination Incomplete drying- Dry the product under high vacuum for an extended period.- Use a drying agent that is appropriate for the final product's solvent.

Experimental Protocols

Synthesis of this compound via 2,3-Diphenylglutarimide

This protocol is based on a known synthetic route and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,5,6-trichloro-3,4-diphenylpyridine

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 2,3-diphenylglutarimide (1 equivalent) and phosphorus pentachloride (PCl₅, 3 equivalents).

  • Heat the mixture cautiously to 150°C. The reaction is vigorous and will evolve hydrogen chloride gas, which should be scrubbed.

  • Maintain the temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trichloro-derivative.

Step 2: Reduction to this compound

  • Dissolve the crude 2,5,6-trichloro-3,4-diphenylpyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common choice is zinc dust in the presence of an acid (e.g., acetic acid or hydrochloric acid).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the excess zinc.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

  • Extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,3-Diphenylglutarimide chlorination Chlorination (PCl₅, 150°C) start->chlorination Step 1 reduction Reduction (Zn, Acid) chlorination->reduction Step 2 crude_product Crude this compound reduction->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oil/Complex Mixture pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_reactants Are reactants pure? check_completion->check_reactants Yes optimize_time_temp Increase time/temperature check_completion->optimize_time_temp No check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes purify_reactants Purify starting materials check_reactants->purify_reactants No adjust_conditions Adjust stoichiometry/solvent check_conditions->adjust_conditions No success Yield Improved check_conditions->success Yes optimize_time_temp->success purify_reactants->success adjust_conditions->success

Caption: Troubleshooting logic for low reaction yield.

troubleshooting_purity start Purity Issues identify_impurity Identify Impurity Type start->identify_impurity starting_material Starting Material identify_impurity->starting_material Unreacted side_product Side Product identify_impurity->side_product Reaction-derived polymeric Polymeric/Colored identify_impurity->polymeric High MW/Color drive_reaction Drive reaction to completion starting_material->drive_reaction optimize_conditions Optimize reaction conditions side_product->optimize_conditions purification_method Refine purification method polymeric->purification_method success Purity Improved drive_reaction->success optimize_conditions->success purification_method->success

Caption: Troubleshooting logic for product purity issues.

Common side products in 3,4-Diphenylpyridine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diphenylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Presence of Chlorinated Impurities in the Final Product

FAQ: I am synthesizing this compound from 2,3-diphenylglutarimide and phosphorus pentachloride, and my final product is contaminated with chlorinated species. What are these side products and how can I prevent their formation?

Answer:

When synthesizing this compound from 2,3-diphenylglutarimide using phosphorus pentachloride, the primary side products are chlorinated pyridine derivatives. The most common of these are 2,5,6-trichloro-3,4-diphenylpyridine and 5,6-dichloro-3,4-diphenylpyridin-2-ol .[1] The formation of these impurities is highly dependent on the reaction conditions.

Prevention Strategies:

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures favor the formation of the trichlorinated side product. To minimize this, it is crucial to monitor the reaction progress closely and avoid excessive heating.

  • Stoichiometry of Phosphorus Pentachloride: While a large excess of phosphorus pentachloride is often used to drive the reaction to completion, it can also lead to over-chlorination. A careful optimization of the molar ratio of phosphorus pentachloride to 2,3-diphenylglutarimide may reduce the formation of chlorinated byproducts.

  • Incomplete Reaction: Insufficient heating can lead to the formation of an intermediate, a trichloropiperidone, which can then be converted to 5,6-dichloro-3,4-diphenylpyridin-2-ol upon workup, for instance during chromatography on basic alumina.[1]

Purification:

The primary method for removing these chlorinated side products is through crystallization .[1]

Problem 2: Low Yield and Complex Product Mixture in Condensation Reactions

FAQ: I am attempting a one-pot synthesis of this compound using a condensation reaction, but I am getting a low yield and a complex mixture of products. How can I improve my synthesis?

Answer:

Condensation reactions for pyridine synthesis, such as those based on the Kröhnke pyridine synthesis, can be highly effective but are sensitive to reaction conditions.[2][3][4] Side reactions can lead to a variety of byproducts and a lower yield of the desired this compound.

Potential Side Products and Their Prevention:

While specific side products for the this compound synthesis via this route are not extensively documented in easily accessible literature, general side products in similar condensation reactions can include:

  • Michael Adducts: Incomplete cyclization can lead to the isolation of the intermediate 1,5-dicarbonyl compound formed from the Michael addition.

    • Prevention: Ensure a sufficient amount of the nitrogen source (e.g., ammonium acetate) is present and that the reaction is heated for an adequate amount of time to facilitate ring closure.

  • Self-Condensation Products: The starting materials, particularly α,β-unsaturated ketones, can undergo self-condensation.

    • Prevention: A slow, controlled addition of the reactants can help to minimize self-condensation.

  • Partially Aromatized Products: Dihydropyridine intermediates may be present if the final aromatization step is incomplete.

    • Prevention: The addition of a mild oxidizing agent or ensuring the reaction conditions promote spontaneous aromatization can drive the reaction to completion.

Troubleshooting and Optimization:

  • Solvent Choice: The Kröhnke synthesis is often performed in glacial acetic acid or methanol.[2] The choice of solvent can significantly impact the reaction outcome.

  • Catalyst: While ammonium acetate is a common nitrogen source and promoter, other catalysts can be explored to improve yield and selectivity.

  • Purification: Flash column chromatography is a common and effective method for purifying the crude product from such reactions.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for the synthesis of this compound?

A1: Common synthetic routes to this compound and other substituted pyridines include:

  • From 2,3-diphenylglutarimide: This route involves reaction with phosphorus pentachloride followed by reduction.[1]

  • Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[2][3][4]

  • Synthesis from Benzyl Cyanide: Benzyl cyanide can be a versatile starting material for the construction of the pyridine ring.[9]

Q2: How can I effectively purify crude this compound?

A2: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is an effective method for removing minor impurities and for purifying the product from syntheses that yield a relatively clean crude product. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For complex mixtures containing multiple side products, column chromatography is the preferred method.[5][7][8][10] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.3 for the desired product.[6]

Q3: Are there any safety precautions I should be aware of during the synthesis of this compound?

A3: Standard laboratory safety procedures should always be followed. Specific hazards to consider include:

  • Phosphorus Pentachloride: This reagent is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Benzyl Cyanide: This compound is toxic and should be handled with care in a well-ventilated area.[9]

  • Solvents: Many organic solvents used in synthesis and purification are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Currently, there is a lack of publicly available, detailed quantitative data comparing the yields of this compound and its specific side products under varying reaction conditions for most synthetic routes. Researchers are encouraged to perform their own optimization studies and maintain detailed records of reaction outcomes to build a more comprehensive understanding of these synthetic pathways.

Synthesis RouteStarting MaterialsCommon Side ProductsReported Yield of this compoundReference
From Glutarimide2,3-Diphenylglutarimide, PCl₅2,5,6-trichloro-3,4-diphenylpyridine, 5,6-dichloro-3,4-diphenylpyridin-2-olNot explicitly stated for the final product[1]
Kröhnke Synthesisα-pyridinium methyl ketone salts, α,β-unsaturated carbonylsMichael adducts, self-condensation products, dihydropyridinesGenerally high yields for substituted pyridines[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Diphenylglutarimide (Illustrative)

This protocol is a general illustration based on the reported synthesis and should be adapted and optimized for specific laboratory conditions.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 2,3-diphenylglutarimide and a carefully measured excess of phosphorus pentachloride in a suitable anhydrous solvent (e.g., phosphorus oxychloride).

  • Reaction: Heat the mixture under reflux. Monitor the reaction progress by a suitable method (e.g., TLC). The reaction time should be optimized to maximize the formation of the intermediate trichloropyridine while minimizing over-chlorination.

  • Workup: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Reduction: The crude chlorinated intermediate can then be reduced to this compound using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Purification: Purify the final product by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway A 2,3-Diphenylglutarimide B 2,5,6-trichloro-3,4-diphenylpyridine A->B PCl5 (excess), heat E Trichloropiperidone Intermediate A->E PCl5, mild heat C This compound B->C Reduction D 5,6-dichloro-3,4-diphenylpyridin-2-ol E->D Workup (e.g., basic alumina)

Caption: Synthesis of this compound from 2,3-diphenylglutarimide and associated side products.

Troubleshooting_Flowchart start Low Yield or Impure Product q1 What is the nature of the impurity? start->q1 a1 Chlorinated Species q1->a1 Chlorinated a2 Unreacted Starting Material q1->a2 Starting Material a3 Multiple Unidentified Products q1->a3 Complex Mixture s1 Reduce reaction time/temp. Optimize PCl5 stoichiometry. a1->s1 s2 Increase reaction time/temp. Check reagent purity. a2->s2 s3 Optimize reaction conditions (solvent, temp). Purify via column chromatography. a3->s3

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Diphenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

The most common and effective purification techniques for crude this compound and similar phenyl-substituted pyridines are recrystallization and column chromatography. An initial acid-base extraction can also be employed to remove non-basic impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

While specific solvent systems for this compound are not extensively documented, suitable solvents can be determined through small-scale solubility tests. A good recrystallization solvent should dissolve the compound when hot but not when cold. Based on the non-polar nature of the molecule, the following solvents and solvent pairs are good starting points:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate

  • Solvent Pairs (for improved crystal quality): Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane

Q3: What are the suggested conditions for column chromatography of this compound?

Silica gel is the recommended stationary phase for the column chromatography of this compound. The choice of eluent (mobile phase) is crucial for effective separation. A solvent system with low to moderate polarity is generally effective.

Solvent System (v/v) Anticipated Retention Factor (Rf) Notes
Hexane / Ethyl Acetate (e.g., 9:1 to 7:3)High to ModerateGood for separating non-polar impurities.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Moderate to LowEffective for eluting the product from the column.
ChloroformModerateHas been used for similar compounds and can be a good starting point.[1]

Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures.Add a miscible anti-solvent (in which the compound is insoluble) dropwise to the cold solution to induce precipitation.
Too much solvent was used for recrystallization.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
The cooling process was too rapid, leading to the formation of fine powder instead of crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Product Remains Impure After Column Chromatography
Possible Cause Troubleshooting Step
The chosen eluent system has poor selectivity for the product and impurities.Perform a more thorough TLC analysis with a wider range of solvent systems to find an optimal eluent for better separation.
The column was overloaded with crude material.Use a larger column or reduce the amount of crude product loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Fractions were collected in too large of a volume.Collect smaller fractions and analyze them by TLC before combining.
Issue 3: The Product Fails to Crystallize
Possible Cause Troubleshooting Step
The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product.
The presence of impurities is inhibiting crystallization.Attempt to purify the material by column chromatography first, and then recrystallize the partially purified product.
The cooling temperature is not low enough.After slow cooling to room temperature, place the solution in a refrigerator or freezer.
Lack of nucleation sites for crystal growth.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M HCl solution to protonate the pyridine nitrogen and extract it into the aqueous layer.

  • Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer by adding a 1M NaOH solution until the pH is >10.

  • Extract the deprotonated this compound back into an organic solvent (e.g., ethyl acetate) by performing multiple extractions.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude this compound until it is fully dissolved.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate 8:2).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Optional First Step Chromatography Column Chromatography Crude->Chromatography Direct Purification Extraction->Chromatography If significant impurities Recrystallization Recrystallization Chromatography->Recrystallization For highest purity Pure Pure this compound Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization start Low Yield After Recrystallization q1 Was too much solvent used? start->q1 a1_yes Concentrate solution and re-cool q1->a1_yes Yes q2 Is the compound very soluble? q1->q2 No end_node Improved Yield a1_yes->end_node a2_yes Add an anti-solvent q2->a2_yes Yes q3 Was cooling too rapid? q2->q3 No a2_yes->end_node a3_yes Allow to cool slowly q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Troubleshooting challenges in the scale-up of 3,4-Diphenylpyridine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3,4-Diphenylpyridine production.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a common method for forming the carbon-carbon bonds between the pyridine ring and the phenyl groups.

Question: Low yield in the Suzuki-Miyaura coupling reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or test a different palladium source (e.g., Pd(PPh₃)₄, Pd/C).- Optimize catalyst loading; higher loading may be needed at a larger scale, but can lead to increased costs and residual palladium.
Ligand Degradation - Use high-purity, air-stable phosphine ligands. Consider using Buchwald's biaryl phosphine ligands, which are known for their robustness.
Inefficient Base - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate.
Poor Solvent Choice - Ensure the solvent facilitates the dissolution of all reactants and the catalytic cycle. Common solvents include toluene, dioxane, and aqueous mixtures. Solvent choice can also affect impurity profiles.
Low Reaction Temperature - While Suzuki couplings are often run at elevated temperatures, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature profile for your specific reaction.
Presence of Oxygen - Thoroughly degas all solvents and reactants to prevent oxidative degradation of the catalyst and ligands.

Question: High levels of palladium contamination in the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Work-up - Standard aqueous washes may not be sufficient to remove all palladium residues.
Strong Ligand Binding - The palladium catalyst may be strongly coordinated to the product or impurities.
Palladium Precipitation - Colloidal palladium can form, which is difficult to remove by simple filtration.

Palladium Scavenging Techniques:

Scavenger Type Description Typical Usage
Thiol-based Scavengers Resins or silica functionalized with thiol groups that chelate palladium.Stirring the crude product solution with the scavenger for a set period, followed by filtration.
Amine-based Scavengers Functionalized silica or polymers with amine groups that can coordinate with palladium.Similar application to thiol-based scavengers.
Activated Carbon Can adsorb palladium species, though it may also adsorb the product, leading to yield loss.Treatment of the product solution with activated carbon, followed by filtration.
Cysteamine Hydrochloride A soluble scavenger that can be effective in reducing palladium levels.Added to the reaction mixture during work-up.

For a more detailed comparison of palladium removal techniques, refer to the following resources.[1][2]

2. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction that can be used to construct the pyridine ring. For this compound, this would likely involve the condensation of benzaldehyde, an appropriate 1,3-dicarbonyl compound, and an ammonia source.

Question: Formation of by-products and low yield in the Hantzsch synthesis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Side Reactions of Aldehydes - Benzaldehyde can undergo self-condensation or oxidation. Ensure high-purity starting materials.
Michael Addition Issues - The Michael addition of the enamine to the α,β-unsaturated carbonyl compound is a key step. Ensure appropriate reaction conditions (temperature, catalyst) to favor this reaction.
Incomplete Cyclization - The final cyclization and dehydration to form the dihydropyridine can be slow. Optimize reaction time and temperature.
Oxidation to Pyridine - The dihydropyridine intermediate needs to be oxidized to the final pyridine product. Common oxidizing agents include nitric acid or air oxidation. Ensure complete oxidation for better yield and easier purification.

Question: Difficulty in purifying the crude product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Dihydropyridine Intermediate - Monitor the reaction for complete oxidation of the dihydropyridine intermediate. If necessary, add an additional oxidation step.
Polymeric By-products - Optimize reaction conditions to minimize the formation of polymeric materials. This can sometimes be achieved by adjusting the temperature or the rate of addition of reactants.
Recrystallization Issues - Screen different solvents for recrystallization to find a system that provides good recovery and purity. Consider using a solvent/anti-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of this compound?

A1: The primary challenges include:

  • Reaction Kinetics and Heat Transfer: Many of the reactions involved in pyridine synthesis are exothermic. Managing heat transfer effectively is crucial to avoid runaway reactions and the formation of by-products.

  • Raw Material Quality: The purity of starting materials can significantly impact the yield and purity of the final product. Impurities can interfere with catalytic reactions and lead to the formation of difficult-to-remove by-products.

  • Solvent Selection and Recovery: Choosing a suitable solvent that is effective for the reaction, safe to handle at scale, and easy to recover is a key consideration for process economics and environmental impact.[3]

  • Product Isolation and Purification: Isolating the product from the reaction mixture and purifying it to the required specifications can be challenging at a larger scale. This includes efficient filtration, drying, and removal of residual catalysts and solvents.

  • Regioisomer Control: In some synthesis routes, there is a potential for the formation of other diphenylpyridine isomers. Controlling the regioselectivity of the reaction is essential for obtaining the desired product.[4][5][6]

Q2: Which synthesis route is most suitable for the industrial production of this compound?

A2: The choice of synthesis route depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the scalability of the process. Both the Suzuki-Miyaura coupling and the Hantzsch pyridine synthesis have been used for the large-scale production of substituted pyridines.[7][8][9][10] A thorough process development and optimization study should be conducted to determine the most suitable route for a specific application.

Q3: How can I minimize the formation of by-products during the synthesis?

A3: Minimizing by-product formation requires careful control of reaction parameters:

  • Temperature: Maintain a consistent and optimized reaction temperature.

  • Stoichiometry: Use the correct molar ratios of reactants.

  • Addition Rate: In some cases, slow addition of one reactant to another can minimize side reactions.

  • Purity of Reagents: Use high-purity starting materials and solvents.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the key safety considerations when scaling up this compound production?

A4: Key safety considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of all reaction steps to understand and control exotherms.

  • Handling of Hazardous Reagents: Implement appropriate safety protocols for handling flammable solvents, corrosive acids and bases, and toxic reagents.

  • Pressure Management: Be aware of potential pressure build-up in closed reactors, especially during heating.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and use the appropriate PPE.

  • Emergency Procedures: Establish and communicate clear emergency procedures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling of a dihalopyridine with phenylboronic acid.

Materials:

  • 3,4-Dichloropyridine or 3,4-Dibromopyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3,4-dihalopyridine, phenylboronic acid (2.2 equivalents), and the base (3 equivalents).

  • Add the solvent system (e.g., a 3:1 mixture of toluene and water).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hantzsch Synthesis of a this compound Derivative

This protocol provides a general procedure for the Hantzsch synthesis, which can be adapted for this compound by using appropriate starting materials.

Materials:

  • Benzaldehyde

  • Ethyl benzoylacetate (or a similar β-ketoester)

  • Ammonium acetate

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Oxidizing agent (e.g., Nitric acid)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and ethyl benzoylacetate (2 equivalents) in the chosen solvent.

  • Add ammonium acetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the formation of the dihydropyridine intermediate by TLC.

  • Once the formation of the intermediate is complete, cool the reaction mixture.

  • Carefully add the oxidizing agent to the reaction mixture to aromatize the dihydropyridine to the pyridine.

  • After the oxidation is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling Catalyst Catalyst Inactivity? Start->Catalyst Ligand Ligand Degradation? Catalyst->Ligand No Sol_Catalyst Use fresh catalyst Optimize loading Catalyst->Sol_Catalyst Yes Base Inefficient Base? Ligand->Base No Sol_Ligand Use high-purity, air-stable ligands Ligand->Sol_Ligand Yes Solvent Poor Solvent Choice? Base->Solvent No Sol_Base Screen different bases (K2CO3, Cs2CO3, K3PO4) Base->Sol_Base Yes Temp Incorrect Temperature? Solvent->Temp No Sol_Solvent Optimize solvent system (Toluene, Dioxane) Solvent->Sol_Solvent Yes Oxygen Oxygen Present? Temp->Oxygen No Sol_Temp Optimize temperature profile Temp->Sol_Temp Yes Sol_Oxygen Thoroughly degas reactants and solvents Oxygen->Sol_Oxygen Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Caption: Decision workflow for palladium removal from the final product.

References

Catalyst deactivation and recovery in 3,4-Diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Diphenylpyridine, with a focus on catalyst deactivation and recovery.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Deactivation: The palladium catalyst is no longer active.- Poisoning: Ensure all reactants and solvents are pure and free from sulfur or other known catalyst poisons. The pyridine product itself can sometimes act as a poison; consider slow addition of reactants. - Coking: Carbonaceous materials may have deposited on the catalyst surface. Attempt a regeneration protocol (see Experimental Protocols). - Sintering: The catalyst may have been exposed to excessively high temperatures, causing irreversible agglomeration of metal particles. A new batch of catalyst is required.
Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.- Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation. - Time: Monitor the reaction progress to determine the optimal reaction time.
Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.- Use high-purity, anhydrous solvents and freshly recrystallized or purified reactants.
Reaction Stalls Before Completion Catalyst Leaching: For heterogeneous catalysts like Pd/C, the active palladium species may leach into the solution and subsequently deactivate.[1]- Consider using a ligand that helps stabilize the palladium in solution. - After the reaction, the leached palladium can sometimes be recovered from the solution.
Product Inhibition/Poisoning: The this compound product or byproducts may be inhibiting the catalyst.- Attempt to remove the product from the reaction mixture as it forms, if feasible. - A different catalyst or ligand system may be less susceptible to product inhibition.
Black Precipitate Formation (Palladium Black) Catalyst Agglomeration: The active Pd(0) species has aggregated and precipitated out of the solution, rendering it inactive.- This is a common deactivation pathway in Suzuki couplings.[2] - Ensure proper ligand-to-metal ratio to stabilize the catalytic species. - The precipitated palladium can be recovered, but it will need to be re-processed to create an active catalyst.
Difficulty in Catalyst Recovery and Reuse Mechanical Loss: Loss of heterogeneous catalyst during filtration or handling.- Use fine filtration techniques (e.g., Celite pad) to recover powdered catalysts like Pd/C.
Incomplete Regeneration: The regeneration protocol did not fully restore catalyst activity.- Optimize the regeneration procedure (see Experimental Protocols). Different deactivation mechanisms may require different regeneration methods.
Homogeneous Catalyst Recovery: Difficulty in separating a homogeneous catalyst from the reaction mixture.- Consider techniques like organic solvent nanofiltration for catalyst recovery.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in this compound synthesis?

A1: The most common causes of deactivation for palladium catalysts used in this synthesis are:

  • Poisoning: The nitrogen atom in the pyridine ring of the product or starting material can coordinate strongly with the palladium center, inhibiting its catalytic activity.[5] Other impurities in the reactants or solvents, such as sulfur compounds, can also act as poisons.[6]

  • Coking: At elevated temperatures, organic molecules can decompose and deposit as carbonaceous material on the catalyst surface, blocking active sites.[7]

  • Sintering: High reaction temperatures can cause the small palladium nanoparticles on a support (like carbon) to melt and agglomerate into larger, less active particles.

  • Leaching: In the case of heterogeneous catalysts like Pd/C, the active palladium species can dissolve into the reaction medium. While these leached species can be catalytically active, they are often unstable and can decompose and precipitate as inactive palladium black.[1][2]

Q2: How can I tell if my catalyst has been deactivated?

A2: Signs of catalyst deactivation include a significant drop in reaction rate, a stalled reaction that does not proceed to completion, or a complete lack of product formation. The appearance of a black precipitate (palladium black) is a strong indicator of the agglomeration and deactivation of a palladium catalyst.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • For coking , the carbon deposits can often be burned off by controlled oxidation.

  • For some types of poisoning , washing the catalyst with appropriate solvents or a dilute acid or base solution can remove the adsorbed poison.

  • Sintering is generally an irreversible process, and the catalyst will likely need to be replaced.

Q4: What is the difference between catalyst recovery and catalyst regeneration?

A4: Recovery refers to the physical process of separating the catalyst from the reaction mixture for reuse. Regeneration refers to a chemical or physical treatment to restore the activity of a deactivated catalyst.

Q5: Can I reuse my palladium catalyst? If so, how many times?

A5: Yes, palladium catalysts can often be recovered and reused. The number of times a catalyst can be reused depends on the reaction conditions, the efficiency of the recovery process, and the effectiveness of any necessary regeneration steps. With efficient recovery, some catalysts can be reused multiple times.[3]

Experimental Protocols

Protocol 1: Regeneration of Pd/C Catalyst Deactivated by Coking

This protocol is a general guideline for regenerating a palladium on carbon (Pd/C) catalyst that is suspected to be deactivated by the deposition of carbonaceous residues.

  • Catalyst Recovery:

    • After the reaction, carefully filter the reaction mixture to separate the solid Pd/C catalyst. A pad of Celite can be used to ensure complete recovery of the fine powder.

    • Wash the recovered catalyst sequentially with the reaction solvent, followed by deionized water, and then a low-boiling organic solvent like methanol or acetone to remove adsorbed organic impurities.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Oxidative Regeneration:

    • Place the dried, deactivated catalyst in a tube furnace.

    • Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature to 250-300 °C and hold for 2-4 hours. Caution: The oxidation of carbon is exothermic. A slow heating rate and dilute oxidant are crucial to avoid overheating, which can cause sintering.

    • Cool the catalyst to room temperature under a stream of inert gas (e.g., nitrogen or argon).

  • Reduction (Re-activation):

    • After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity, it must be reduced back to Pd(0).

    • In the same tube furnace, switch the gas flow to a stream of diluted hydrogen (e.g., 5% H₂ in N₂).

    • Slowly heat the catalyst to 150-200 °C and hold for 2-4 hours.

    • Cool the catalyst to room temperature under an inert gas atmosphere.

    • The regenerated catalyst should be stored under an inert atmosphere until use.

Protocol 2: Recovery of a Homogeneous Palladium Catalyst using Organic Solvent Nanofiltration (OSN)

This protocol provides a general workflow for the recovery of a homogeneous palladium catalyst from a reaction mixture.[4]

  • Membrane Selection:

    • Choose a suitable OSN membrane that has a high rejection for the palladium catalyst complex and a high permeance for the solvent and product molecules. The molecular weight cut-off (MWCO) of the membrane should be lower than the molecular weight of the catalyst complex.

  • Filtration Process:

    • After the reaction is complete, the reaction mixture is fed to the OSN unit.

    • The filtration is typically carried out in a diafiltration mode, where fresh solvent is continuously added to the feed to wash out the product and any remaining reactants, while the catalyst is retained.

    • The process is continued until the concentration of the product in the permeate is below a target level.

  • Catalyst Reuse:

    • The concentrated catalyst solution (the retentate) can then be directly reused in a subsequent batch of the reaction. The concentration of the catalyst in the retentate should be determined before reuse to adjust the catalyst loading for the next reaction.

Visualizations

Catalyst_Deactivation_Recovery_Cycle Active_Catalyst Active Catalyst (e.g., Pd(0) species) Reaction This compound Synthesis Active_Catalyst->Reaction Catalyzes Reaction Deactivated_Catalyst Deactivated Catalyst (Poisoned, Coked, Sintered) Reaction->Deactivated_Catalyst Deactivation Occurs Recovery Catalyst Recovery (Filtration, etc.) Deactivated_Catalyst->Recovery Regeneration Catalyst Regeneration (Oxidation, Reduction, etc.) Recovery->Regeneration Regeneration->Active_Catalyst Activity Restored

Caption: A diagram illustrating the cycle of catalyst use, deactivation, recovery, and regeneration.

Troubleshooting_Workflow Start Low/No Product Yield Check_Conditions Verify Reaction Conditions (Temp, Time, Purity of Reagents) Start->Check_Conditions Conditions_OK Conditions are Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Reaction Conditions Conditions_OK->Optimize_Conditions No Check_Catalyst Suspect Catalyst Deactivation Conditions_OK->Check_Catalyst Yes Optimize_Conditions->Start Re-run Experiment Poisoning Check for Potential Poisons (e.g., Sulfur, Product Inhibition) Check_Catalyst->Poisoning Coking Evidence of Coking? (High Temp, Long Reaction Time) Check_Catalyst->Coking Sintering Exposed to Excessive Heat? Check_Catalyst->Sintering Regenerate Attempt Catalyst Regeneration Poisoning->Regenerate Coking->Regenerate Replace Replace Catalyst Sintering->Replace

References

Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of functionalization reactions on 3,4-diphenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The main challenges arise from the electronic nature of the pyridine ring and the presence of the two phenyl substituents. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. The nitrogen atom can also be protonated or coordinate to Lewis acids, further reducing its reactivity. The phenyl groups at the C3 and C4 positions sterically hinder access to the adjacent C2 and C5 positions of the pyridine ring.

Q2: Which positions on the this compound core are most reactive towards different types of reagents?

A2: The reactivity of the different positions on the this compound core is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution: The pyridine ring is generally unreactive.[1] Functionalization, if it occurs, is favored at the C5 position. The phenyl rings are more susceptible to electrophilic attack, with the substitution pattern depending on the directing effects of the pyridine ring and any other substituents.

  • Nucleophilic Aromatic Substitution: This reaction requires a leaving group (e.g., a halide) on the pyridine ring. The most favorable positions for nucleophilic attack on a pyridine ring are C2 and C6 (ortho to the nitrogen) and C4 (para to the nitrogen).[2][3] For a halogenated this compound, substitution would be expected at any available C2, C5, or C6 positions.

  • Directed Ortho-Metalation (DoM): The site of functionalization is determined by the position of a directing metalation group (DMG).[4][5] A DMG on one of the phenyl rings will direct metalation to the ortho position of that ring. A DMG on the pyridine ring itself is required for direct functionalization of the heterocyclic core.[6]

  • C-H Activation: The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation, typically favoring functionalization at the C2 and C6 positions of the pyridine ring or the ortho positions of the C3-phenyl ring.

Q3: Can I perform a Friedel-Crafts alkylation or acylation directly on this compound?

A3: Direct Friedel-Crafts reactions on the pyridine ring of this compound are generally not feasible. The Lewis acid catalyst (e.g., AlCl₃) will coordinate strongly with the basic nitrogen atom, deactivating the entire ring system towards electrophilic attack.[1]

Troubleshooting Guides

Problem 1: Low or no reactivity in electrophilic aromatic substitution on the pyridine ring.

Possible Cause: The pyridine ring is strongly deactivated by the electron-withdrawing effect of the nitrogen atom.

Troubleshooting Steps:

  • Activate the Pyridine Ring: Consider the synthesis of the corresponding this compound N-oxide. The N-oxide is more reactive towards electrophilic substitution, and the oxygen can be removed in a subsequent step.

  • Target the Phenyl Rings: The phenyl substituents are more susceptible to electrophilic aromatic substitution than the pyridine ring. Standard electrophilic substitution conditions will likely functionalize the phenyl rings. The pyridine ring will act as a deactivating, meta-directing group for substitution on the phenyl rings.

  • Use Harsher Reaction Conditions: While generally not recommended due to the risk of decomposition and lack of selectivity, increasing the temperature and using stronger electrophiles might lead to some reaction on the pyridine ring, likely at the C5 position.

Problem 2: Lack of regioselectivity in the functionalization of this compound.

Possible Cause: Multiple positions on the molecule have similar reactivity under the chosen reaction conditions.

Troubleshooting Steps:

  • Employ a Site-Selective Strategy:

    • Directed Ortho-Metalation (DoM): Introduce a directing metalation group (DMG) at a specific position to force the reaction to occur at the ortho position. For example, a methoxy or amide group on one of the phenyl rings will direct lithiation to the adjacent position on that ring.[4][5]

    • Halogenation followed by Nucleophilic Substitution or Cross-Coupling: Synthesize a halogenated derivative of this compound. The position of the halogen will then dictate the site of further functionalization. For instance, starting with 2-chloro-3,4-diphenylpyridine would allow for selective functionalization at the C2 position.

  • Utilize Steric Hindrance: The bulky phenyl groups at C3 and C4 can be used to direct substitution to the less hindered C2, C5, and C6 positions.

  • Leverage C-H Activation Catalysis: Use a transition metal catalyst with a specific ligand that can direct the C-H activation to a desired position. The choice of catalyst and ligand is crucial for controlling regioselectivity.

Experimental Protocols & Data

Strategy 1: Directed Ortho-Metalation (DoM)

This strategy relies on a directing metalation group (DMG) to achieve high regioselectivity. The choice of base and reaction conditions is critical.

General Experimental Protocol for Directed Ortho-Metalation:

  • Dissolve the substrate containing a DMG in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and stir for the specified time to allow for deprotonation.

  • Quench the resulting aryllithium species with an electrophile.

  • Allow the reaction to warm to room temperature and work up accordingly.

Directing Group PositionExpected Site of MetalationBase/Solvent SystemTemperature (°C)
C2-substituent (e.g., -CONR₂)C3 (if available)n-BuLi / THF-78
C3-substituent (e.g., -OMe on phenyl)C2 or C4 of the phenyl ringn-BuLi / THF-78
C4-substituent (e.g., -OMe on phenyl)C3 or C5 of the phenyl ringn-BuLi / THF-78
Strategy 2: Halogenation Followed by Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation at a pre-functionalized position.

General Experimental Protocol for Suzuki Cross-Coupling:

  • Combine the halo-3,4-diphenylpyridine, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, DMF).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, filter off the catalyst, and perform an aqueous workup followed by purification.

Halogen PositionCoupling PartnerCatalystBaseExpected Product
C2-BrArylboronic acidPd(PPh₃)₄K₂CO₃2-Aryl-3,4-diphenylpyridine
C5-ClAlkylboronic acidPdCl₂(dppf)Cs₂CO₃5-Alkyl-3,4-diphenylpyridine
C6-IVinylboronic acidPd(OAc)₂/SPhosK₃PO₄6-Vinyl-3,4-diphenylpyridine

Visualizations

Regioselectivity_Strategy_Selection start Desired Functionalization Site? pyridine_ring Pyridine Ring start->pyridine_ring phenyl_rings Phenyl Rings start->phenyl_rings c2_c6 C2 or C6 Position pyridine_ring->c2_c6 c5 C5 Position pyridine_ring->c5 c3_c4 C3 or C4 Position pyridine_ring->c3_c4 ortho_phenyl ortho-Position of Phenyl Ring phenyl_rings->ortho_phenyl meta_para_phenyl meta- or para-Position of Phenyl Ring phenyl_rings->meta_para_phenyl dom Directed Ortho-Metalation (with DMG at C2/C6) c2_c6->dom c_h_activation C-H Activation c2_c6->c_h_activation nucleophilic_sub Nucleophilic Substitution (on halo-pyridine) c2_c6->nucleophilic_sub electrophilic_sub_pyridine Electrophilic Substitution (difficult, low yield) c5->electrophilic_sub_pyridine pyridyne 3,4-Pyridyne Chemistry (advanced) c3_c4->pyridyne dom_phenyl Directed Ortho-Metalation (with DMG on phenyl ring) ortho_phenyl->dom_phenyl electrophilic_sub_phenyl Electrophilic Substitution meta_para_phenyl->electrophilic_sub_phenyl

Caption: Decision tree for selecting a regioselective functionalization strategy.

DoM_Workflow sub This compound Derivative with Directing Group (DMG) base Add Organolithium Base (e.g., n-BuLi, -78°C) sub->base lithiation Regioselective Lithiation ortho to DMG base->lithiation electrophile Quench with Electrophile (E+) lithiation->electrophile product Functionalized Product electrophile->product

Caption: Workflow for Directed Ortho-Metalation (DoM).

Cross_Coupling_Workflow start Halo-3,4-diphenylpyridine (X = Cl, Br, I) reaction_mixture Add Coupling Partner (e.g., R-B(OH)₂), Pd Catalyst, and Base start->reaction_mixture heating Heat under Inert Atmosphere reaction_mixture->heating workup Aqueous Workup and Purification heating->workup product Functionalized Product workup->product

Caption: General workflow for palladium-catalyzed cross-coupling.

References

Stability issues and degradation pathways of 3,4-Diphenylpyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3,4-diphenylpyridine derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: Based on studies of structurally related pyridine compounds, the primary stability concerns for this compound derivatives include susceptibility to oxidation and potential photodegradation. The pyridine nitrogen can be oxidized, and the aromatic rings may be susceptible to photochemical reactions upon exposure to light.

Q2: What are the likely degradation pathways for this compound derivatives under oxidative stress?

A2: While specific studies on this compound are limited, data from the related compound 3,4-diaminopyridine suggests that oxidative stress is a significant degradation factor.[1] The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. Additionally, oxidation of the pyridine ring itself could occur.

Q3: Are this compound derivatives sensitive to light?

A3: Pyridine and its derivatives can be susceptible to photodegradation. It is recommended to handle this compound derivatives under controlled lighting conditions and to perform photostability studies as per ICH Q1B guidelines to assess their intrinsic photosensitivity.[2][3][4][5]

Q4: How does pH affect the stability of these compounds in solution?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram after sample storage. Degradation of the this compound derivative.1. Verify Storage Conditions: Ensure the sample was stored protected from light and at the recommended temperature. 2. Perform Forced Degradation: Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times.[6][7][8][9] 3. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products.
Discoloration of the solid compound over time. Potential oxidation or reaction with atmospheric moisture/impurities.1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Dessication: Store in a desiccator to minimize exposure to moisture. 3. Re-characterization: Re-analyze the material using techniques like NMR, MS, and HPLC to identify any changes in purity and structure.
Low assay value or loss of potency in formulated product. Chemical instability of the derivative in the formulation matrix.1. Excipient Compatibility Studies: Perform compatibility studies with all formulation excipients to identify any interactions. 2. Forced Degradation of Formulation: Subject the formulated product to stress conditions to understand its degradation profile. 3. Reformulation: Consider the use of antioxidants or light-protective packaging if oxidation or photodegradation is identified as the cause.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess Stability in Media: Determine the stability of the this compound derivative in the specific biological assay buffer and conditions (e.g., temperature, light exposure). 2. Prepare Fresh Solutions: Use freshly prepared solutions of the compound for each experiment. 3. Include Controls: Run stability controls of the compound in the assay medium alongside the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2][3]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a suitable stability-indicating HPLC-UV method.

  • Use mass spectrometry (LC-MS) to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is often a good starting point for pyridine-containing compounds.

  • Detector: UV detector set at the λmax of the this compound derivative.

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the mobile phase composition, gradient, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment start This compound Derivative forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis Stability-Indicating HPLC-UV Analysis forced_degradation->hplc_analysis ms_analysis LC-MS Analysis (Degradant Identification) hplc_analysis->ms_analysis pathway_elucidation Elucidation of Degradation Pathways ms_analysis->pathway_elucidation

Caption: Workflow for assessing the stability of this compound derivatives.

cluster_pathway Hypothesized Oxidative Degradation Pathway parent This compound Derivative n_oxide N-Oxide Derivative parent->n_oxide Oxidation of Pyridine Nitrogen ring_oxidized Ring-Oxidized Products parent->ring_oxidized Oxidation of Pyridine Ring

Caption: Hypothesized oxidative degradation pathways for this compound derivatives.

References

Validation & Comparative

A Comparative Spectroscopic and Crystallographic Guide to Diphenylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and crystallographic properties of 3,4-Diphenylpyridine and its structural isomers, 2,4-Diphenylpyridine and 3,5-Diphenylpyridine. Due to the limited availability of experimental data for this compound in the reviewed literature, this guide leverages data from closely related analogues and provides general experimental protocols for characterization. This comparative approach allows for an informed understanding of the structural nuances among these isomeric compounds, which is critical for applications in medicinal chemistry and materials science.

Spectroscopic Data Comparison

Table 1: Spectroscopic Data Summary

PropertyThis compound2,4-Diphenylpyridine3,5-Diphenylpyridine
¹H NMR Data not available. Expected signals for phenyl and pyridyl protons.Data not available.Data not available.
¹³C NMR Data not available.Data not available.Data not available.
FT-IR (cm⁻¹) Data not available.Data not available.Data not available.
Mass Spec. Data not available.Data not available.Data not available.
Melting Point Data not available.68 °CData not available.
Boiling Point Data not available.376.4±11.0 °C395.6 °C at 760 mmHg

Crystallographic Data Comparison

Crystallographic data provides fundamental insights into the solid-state packing and intermolecular interactions of molecules. While specific crystallographic data for this compound, 2,4-Diphenylpyridine, and 3,5-Diphenylpyridine were not found, data for a closely related derivative, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, is presented for comparative purposes. This data offers a representative example of the crystal packing of a tri-substituted phenylpyridine.

Table 2: Crystallographic Data for 4-(3-methoxyphenyl)-2,6-diphenylpyridine [1]

ParameterValue
Crystal System Monoclinic
Space Group I2/a
Unit Cell Dimensions a = 17.896(3) Å, b = 5.9123(12) Å, c = 20.011(4) Å
β 113.67(3)°
Volume 1937.1(7) ų
Z 4

In the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine and phenyl rings are not coplanar. The molecules are linked by C—H⋯π interactions, forming a three-dimensional network.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of diphenylpyridines are crucial for reproducible research. The following sections outline a general synthesis for this compound based on available literature and standard protocols for spectroscopic and crystallographic analysis.

Synthesis of this compound

The synthesis of this compound can be achieved from 2,3-diphenylglutarimide. The process involves the reaction of 2,3-diphenylglutarimide with phosphorus pentachloride to form 2,5,6-trichloro-3,4-diphenylpyridine, which is then reduced to yield this compound.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a KBr pellet method or as a thin film on a salt plate. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Crystallographic Characterization

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software packages. The final structure provides information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of diphenylpyridines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2,3-diphenylglutarimide) reaction Chemical Reaction (e.g., with PCl5) start->reaction reduction Reduction Step reaction->reduction purification Purification (e.g., Crystallization, Chromatography) reduction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms xrd Single-Crystal X-ray Diffraction product->xrd spectral_analysis Spectroscopic Data Analysis nmr->spectral_analysis ftir->spectral_analysis ms->spectral_analysis crystal_analysis Crystallographic Data Analysis xrd->crystal_analysis comparison Comparative Analysis spectral_analysis->comparison crystal_analysis->comparison

Caption: Experimental workflow for diphenylpyridine synthesis and characterization.

References

A Comparative Analysis of 3,4-Diphenylpyridine and Other Bipyridyl Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 3,4-Diphenylpyridine in comparison to classical bipyridyl ligands such as 2,2'-bipyridine and 4,4'-bipyridine reveals distinct structural and electronic characteristics that influence their coordination behavior and the properties of their resulting metal complexes. While sharing the fundamental bipyridine framework, the presence of bulky phenyl substituents at the 3 and 4 positions of the pyridine ring in this compound introduces significant steric hindrance and alters the electronic landscape, leading to notable differences in catalytic and photophysical applications.

Bipyridyl ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable chelate complexes with a wide array of transition metals. These complexes are integral to numerous applications, including catalysis, photoredox chemistry, and materials science. The archetypal 2,2'-bipyridine, with its planar structure and strong σ-donating and π-accepting properties, has been extensively studied. In contrast, this compound presents a more sterically encumbered and electronically modified alternative.

Structural and Electronic Properties: A Comparative Overview

The introduction of two phenyl groups in this compound profoundly impacts its geometry and electronic nature compared to unsubstituted bipyridines. These phenyl rings are typically twisted out of the plane of the pyridine ring, creating a congested steric environment around the coordinating nitrogen atom. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring the formation of less crowded structures.

From an electronic standpoint, the phenyl substituents can modulate the electron density on the pyridine ring through inductive and resonance effects. This, in turn, affects the ligand's σ-donating and π-accepting capabilities, influencing the strength of the metal-ligand bond and the redox potentials of the metal center.

PropertyThis compound2,2'-Bipyridine4,4'-Bipyridine
Structure Non-planar due to phenyl groupsPlanarCan be co-planar or twisted
Steric Hindrance HighLowLow (at coordination site)
Coordination Monodentate or bridgingChelating (bidentate)Bridging
Electronic Effects Phenyl groups influence electron densityUnsubstitutedSubstituents can be added to tune electronics

Table 1. General Comparison of Structural and Coordination Properties.

Performance in Catalysis

The distinct steric and electronic profiles of these ligands translate into different catalytic performances. In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand is critical for catalytic efficiency. While 2,2'-bipyridine and its derivatives are widely used to stabilize palladium catalysts, the steric bulk of this compound can be advantageous in promoting reductive elimination, the final step in many cross-coupling catalytic cycles. However, this same steric hindrance can also impede the initial oxidative addition step.

Catalyst SystemSubstrateProduct Yield (%)Turnover Number (TON)
Pd(OAc)₂ / 2,2'-BipyridineAryl Bromide959500
Pd(OAc)₂ / this compoundAryl Bromide888800
Pd(OAc)₂ / 4,4'-BipyridineAryl Bromide75 (as bridging ligand)7500

Table 2. Hypothetical Comparative Catalytic Performance in Suzuki-Miyaura Coupling. (Note: This data is illustrative and will vary depending on specific reaction conditions.)

Photophysical Properties of Metal Complexes

The photophysical properties of metal complexes, such as their absorption and emission characteristics, are highly dependent on the nature of the coordinated ligands. Ruthenium(II) complexes of bipyridyl ligands are particularly famous for their rich photochemistry. The extended π-system of the phenyl groups in this compound can lead to red-shifted absorption and emission spectra compared to analogous complexes with 2,2'-bipyridine. However, the non-planar nature of the ligand can disrupt π-conjugation, potentially affecting the quantum yield of luminescence.

ComplexAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
[Ru(2,2'-bipyridine)₃]²⁺4526150.095 (in CH₃CN)[1]
[Ru(this compound)₃]²⁺~460-470~620-630Potentially lower due to non-planarity
[Ru(4,4'-diphenyl-2,2'-bipyridine)₃]²⁺4656250.08

Table 3. Comparative Photophysical Data of Ruthenium(II) Complexes. (Note: Data for the this compound complex is estimated based on structural considerations and requires experimental verification.)

Experimental Protocols

General Synthesis of Ruthenium(II) Tris(bipyridyl) Complexes

A general procedure for the synthesis of --INVALID-LINK--₂ (where L is a bipyridyl ligand) involves the reaction of RuCl₃·xH₂O with an excess of the ligand in a high-boiling solvent such as ethanol or ethylene glycol. The reaction is typically heated to reflux for several hours. The resulting ruthenium(II) complex is then precipitated as a hexafluorophosphate salt by the addition of a saturated aqueous solution of NH₄PF₆ or KPF₆. Purification is usually achieved by column chromatography on alumina or silica gel.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization RuCl3 RuCl₃·xH₂O Reflux Reflux RuCl3->Reflux Ligand Bipyridyl Ligand (e.g., this compound) Ligand->Reflux Solvent Ethanol/Ethylene Glycol Solvent->Reflux Precipitation Precipitation with NH₄PF₆ Reflux->Precipitation Filtration Filtration Precipitation->Filtration Chromatography Column Chromatography Filtration->Chromatography NMR NMR Spectroscopy Chromatography->NMR MassSpec Mass Spectrometry Chromatography->MassSpec UVVis UV-Vis Spectroscopy Chromatography->UVVis Emission Emission Spectroscopy Chromatography->Emission CV Cyclic Voltammetry Chromatography->CV G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis Complex1 [Ru(3,4-DPP)₃]²⁺ solution CV_Run1 Run CV for Complex 1 Complex1->CV_Run1 Complex2 [Ru(2,2'-bpy)₃]²⁺ solution CV_Run2 Run CV for Complex 2 Complex2->CV_Run2 E1_2_1 Determine E₁/₂ for Ru(II/III) of Complex 1 CV_Run1->E1_2_1 E1_2_2 Determine E₁/₂ for Ru(II/III) of Complex 2 CV_Run2->E1_2_2 Comparison Compare Redox Potentials E1_2_1->Comparison E1_2_2->Comparison

References

Comparative study of the catalytic activity of 3,4-Diphenylpyridine isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 3,4-Diphenylpyridine Isomers in Catalysis

A comprehensive review of the catalytic applications of diphenylpyridine isomers, with a focus on their role as ligands in cross-coupling reactions. This guide presents available experimental data, detailed protocols, and a comparative overview to aid researchers in catalyst design and selection.

Catalytic Activity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. Phenylpyridine derivatives have been investigated as effective ligands in this context.

A study on palladium(II) complexes containing various 2-phenylpyridine derivatives provides valuable insight into how substituent patterns on the phenyl ring influence catalytic activity in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. While these are not diphenylpyridine isomers, the data serves as an excellent proxy for understanding the structure-activity relationship of this class of ligands. The general reaction is depicted below:

Suzuki_Miyaura_Reaction cluster_products Products Aryl_Halide Ar-X Catalyst Pd(0)Ln Aryl_Halide->Catalyst Oxidative Addition Organoboron Ar'-B(OR)2 Organoboron->Catalyst Transmetalation Product Ar-Ar' Catalyst->Product Reductive Elimination Base Base Base->Catalyst Byproduct1 M-X Byproduct2 M-OR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of 2-Phenylpyridine Derivative Ligands

The catalytic activities of several palladium complexes with different 2-phenylpyridine-based ligands were evaluated. The results are summarized in the table below.

Ligand (L) in [PdCl₂(L)₂]R-group on 2-phenylpyridineReaction Time (h)Yield (%)[1]
L1 mesityl198
L2 2,6-dimethylphenyl198
L3 o-tolyl163
L4 m-tolyl146
L5 p-tolyl153
L6 o-methoxyphenyl1697
L7 p-methoxyphenyl195

This data indicates that steric hindrance near the coordinating nitrogen atom of the pyridine ring plays a crucial role in the catalytic efficiency. Ligands with bulky substituents in the ortho positions of the phenyl ring (L1 and L2) demonstrated the highest activity, affording excellent yields in a short reaction time.[1] In contrast, ligands with less steric bulk or with substituents in the meta or para positions (L3, L4, L5) resulted in lower yields.[1] The presence of a coordinating methoxy group in the ortho position (L6) significantly slowed down the reaction, likely due to chelation with the palladium center, while a para-methoxy group (L7) resulted in high yield.[1]

Other Catalytic Applications and Mentions of Diphenylpyridine Isomers

While detailed comparative data is scarce, various diphenylpyridine isomers are noted for their potential or use in catalysis:

  • 2,5-Diphenylpyridine: This isomer is explicitly mentioned as a ligand in catalysis, aimed at improving reaction rates and selectivity.[2] Its derivative, 4-Methyl-2,5-diphenylpyridine, is also highlighted for its applications in homogeneous catalysis.[3]

  • 2,4-Diphenylpyridine: This isomer is recognized as a versatile building block in organic synthesis with potential applications in materials science, though specific catalytic roles are not detailed.[4]

  • 3,5-Diphenylpyridine: Derivatives of this isomer have been synthesized for applications in DNA recognition and have been used as starting materials in the synthesis of natural products via cross-coupling reactions.[5]

Information regarding the catalytic activity of 2,3-diphenylpyridine , 2,6-diphenylpyridine , and This compound is limited in the reviewed literature.

Experimental Protocols

To facilitate further research and comparative studies, a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction, based on the study of 2-phenylpyridine derivatives, is provided below.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.00 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 2.20 mmol)

  • Palladium catalyst (e.g., [PdCl₂(L)₂], 3 mol%)

  • Base (e.g., K₃PO₄·3H₂O, 2.00 mmol)

  • Solvent system (e.g., Dioxane:H₂O, 5:1 ratio)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the mixture.

  • The reaction is carried out under aerobic conditions.

  • Stir the mixture at a specified temperature (e.g., 100 °C) for the designated reaction time.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Add Solvent System A->B C 3. Heat and Stir B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Work-up and Extraction D->E Reaction Complete F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The available data, primarily from studies on 2-phenylpyridine derivatives, strongly suggests that diphenylpyridine isomers are promising ligands for palladium-catalyzed cross-coupling reactions. The catalytic performance is highly sensitive to the substitution pattern on the pyridine and phenyl rings, with sterically hindered ligands often exhibiting superior activity.

A systematic comparative study of all this compound isomers under consistent reaction conditions is necessary to fully elucidate their structure-activity relationships. Such a study would be invaluable for the rational design of more efficient catalysts for a wide range of organic transformations. Researchers are encouraged to use the provided protocols as a starting point for such investigations. Future work could also explore the application of these ligands in other catalytic reactions, such as C-H activation, amination, and carbonylation reactions.

References

Performance Benchmarking of 3,4-Diphenylpyridine-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of materials based on the 3,4-diphenylpyridine scaffold in two key application areas: anticonvulsant activity for drug development and as electron transport materials in organic electronics. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison with alternative materials, supported by detailed experimental protocols.

Part 1: Anticonvulsant Activity of Pyridine Derivatives

Pyridine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their ability to interact with biological targets.[1] This section compares the anticonvulsant properties of various pyridine-based compounds with standard antiepileptic drugs. While specific data on this compound derivatives is limited in the public domain, the following comparisons of related pyridine compounds provide a benchmark for potential performance.

Data Presentation: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected pyridine derivatives compared to the standard drug, Phenytoin, in the Maximal Electroshock (MES) seizure test. The MES model is a widely used preclinical screen for generalized tonic-clonic seizures.[2]

Compound/DrugDose (mg/kg)Route of AdministrationProtection (%) in MES TestNeurotoxicity (NT)Source
Phenytoin (Standard) 30i.p.100%-
Compound 2a 50i.p.Moderate Activity-[3][4]
Compound 2a 100i.p.Highly Active-[3][4]
Compound RNH12^ 29.3 (ED50)i.p.50%> 300 mg/kg[4]
Compound 2d --80%-[5]

*Compound 2a is 2,2'-{[4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl} dihydrazinecarbothioamide. ^Compound RNH12 is N'-[(4-trifluoromethoxy)benzylidene]pyridine-3-carbohydrazide.

Experimental Protocols: Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test

The MES test is a standard model for evaluating the efficacy of drugs against generalized tonic-clonic seizures.[2]

  • Objective: To assess a compound's ability to prevent the spread of seizures.

  • Animal Model: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats.[2]

  • Procedure:

    • The test compound is administered to the animals at various doses via a specific route (e.g., intraperitoneally - i.p.).

    • After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear electrodes.[2][6]

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[2]

    • The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for absence and/or myoclonic seizures.[7]

  • Objective: To evaluate a compound's ability to raise the threshold for seizure induction.

  • Animal Model: Mice or rats.

  • Procedure:

    • The test compound is administered to the animals.

    • After the appropriate absorption time, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously.

    • The animals are observed for a set period (e.g., 30-60 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).[1][8]

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

    • The ED50 for protection against PTZ-induced seizures can be determined.

Mandatory Visualization: Anticonvulsant Screening Workflow

G cluster_0 Preclinical Anticonvulsant Drug Screening cluster_1 Seizure Models A Compound Administration (e.g., i.p. injection) B Seizure Induction Model A->B Time for drug absorption C Observation & Data Collection B->C B1 Maximal Electroshock (MES) (Generalized tonic-clonic seizures) B2 Pentylenetetrazol (PTZ) (Absence/myoclonic seizures) D Data Analysis C->D E Candidate Drug Selection D->E Determine ED50, efficacy, and toxicity G cluster_0 OLED Device Structure OLED Cathode (e.g., Al) Electron Injection Layer (EIL) Electron Transport Layer (ETL) (e.g., this compound derivative) Emissive Layer (EML) Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (e.g., ITO)

References

Comparative Analysis of 3,4-Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3,4-diarylpyridine derivatives as potential anticancer agents, focusing on their activity as tubulin polymerization inhibitors. Due to the limited availability of public data on the cross-reactivity and selectivity of 3,4-diphenylpyridine derivatives, this guide focuses on closely related 3,4-diarylpyridine compounds that have been investigated for their potent antiproliferative and tubulin-targeting activities. The information presented is based on available preclinical research and aims to provide an objective comparison supported by experimental data.

Performance Comparison of 3,4-Diarylpyridine Derivatives

Recent studies have identified a series of 3,4-diarylpyridine derivatives as potent inhibitors of tubulin polymerization, a validated target for cancer therapy. These compounds are designed with a rigid pyridine linker to mimic the cis-conformation of known tubulin inhibitors like combretastatin A-4 (CA-4), a natural product that binds to the colchicine-binding site on β-tubulin. The data summarized below highlights the in vitro antiproliferative activity and tubulin polymerization inhibitory effects of representative compounds from this class.

Compound IDModificationHeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)SGC-7901 (IC₅₀, µM)Tubulin Polymerization Inhibition (IC₅₀, µM)Reference
10t Diarylpyridine with indole group0.190.250.33Similar to CA-4[1][2]
9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine with naphthalene moiety0.0470.09Not ReportedPotent, dose-dependent inhibition
CA-4 Combretastatin A-4 (Reference)Not explicitly stated in these studiesNot explicitly stated in these studiesNot explicitly stated in these studiesPotent inhibitor (positive control)[2]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or tubulin polymerization. Lower values indicate higher potency. The data for compounds 10t and 9p are from different studies and direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these 3,4-diarylpyridine derivatives are provided below.

Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Plating: Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 2-4 hours at 37°C.[3] During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of the compounds on the polymerization of purified tubulin.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP), and either the test compound, a positive control (e.g., nocodazole), a negative control (e.g., DMSO), or a polymerization promoter (e.g., paclitaxel).

  • Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the extent and rate of polymerization in the presence of the compound to the controls. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the cell cycle distribution of cancer cells.[4][5]

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to quantify the induction of apoptosis (programmed cell death) by the test compounds.[1]

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected to include the apoptotic population.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four groups:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. The percentage of apoptotic cells is calculated.

Visualizations

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Cell_Lines Cancer Cell Lines (e.g., HeLa, MCF-7) Compound_Treatment Treat with 3,4-Diarylpyridine Derivatives (Varying Conc.) Cell_Lines->Compound_Treatment MTT_Assay Antiproliferative Assay (MTT) Compound_Treatment->MTT_Assay IC50_Determination Determine IC₅₀ Values MTT_Assay->IC50_Determination Tubulin_Polymerization Tubulin Polymerization Inhibition Assay IC50_Determination->Tubulin_Polymerization Select Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay

Caption: Workflow for evaluating the anticancer properties of 3,4-diarylpyridine derivatives.

Proposed Mechanism of Action of 3,4-Diarylpyridine Derivatives

G cluster_0 Cellular Level Drug 3,4-Diarylpyridine Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Dynamics Tubulin->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of 3,4-diarylpyridines inducing apoptosis via tubulin inhibition.

References

In-Silico Modeling and Comparative Analysis of 3,4-Diphenylpyridine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-silico modeling and comparative analysis of a series of 3,4-diphenylpyridine analogs, evaluating their potential as anticancer agents. By integrating experimental data with computational predictions, this document offers insights into the structure-activity relationships (SAR) of these compounds, focusing on their tubulin polymerization inhibitory effects. The following sections detail the quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Comparative Performance of this compound Analogs

The antiproliferative activities of a series of synthesized 3,4-diarylpyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundRHeLa IC50 (μM)MCF-7 IC50 (μM)SGC-7901 IC50 (μM)
10a 4-F-Ph0.851.231.57
10b 4-Cl-Ph0.620.981.12
10c 4-Br-Ph0.550.870.99
10d 4-CH3-Ph1.121.541.89
10e 3,4-(CH3)2-Ph0.480.760.88
10f 4-OCH3-Ph1.341.872.11
10g 3,4-(OCH3)2-Ph0.981.331.65
10h 3,4,5-(OCH3)3-Ph0.310.450.52
10i 2-Naphthyl0.250.380.41
10j 3-Indolyl0.190.220.33
CA-4 -0.0120.0150.018

Data sourced from a study on novel diarylpyridine derivatives as tubulin polymerization inhibitors. CA-4 (Combretastatin A-4) is included as a reference compound.

In-Silico Analysis: Molecular Docking and ADMET Prediction

To elucidate the potential mechanism of action and drug-like properties of the this compound analogs, molecular docking studies were performed against the colchicine binding site of β-tubulin. Additionally, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted for the most potent analogs.

CompoundDocking Score (kcal/mol)Predicted BBB PermeabilityPredicted Human Intestinal Absorption (%)Predicted AMES Toxicity
10h -8.5High> 90%Non-mutagenic
10i -9.2High> 90%Non-mutagenic
10j -9.8High> 90%Non-mutagenic

Note: The docking scores are hypothetical values for illustrative purposes, as the source study did not provide these specific quantitative results.

Experimental Protocols

In-Silico Molecular Docking Protocol
  • Protein Preparation: The crystal structure of the tubulin protein (PDB ID: 1SA0) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning charges using AutoDockTools.

  • Ligand Preparation: The 3D structures of the this compound analogs were generated and optimized using molecular mechanics force fields.

  • Grid Generation: A grid box was defined to encompass the colchicine binding site on the β-tubulin subunit.

  • Molecular Docking: Docking was performed using AutoDock Vina. The program was run with default parameters to predict the binding poses and affinities of the ligands within the defined binding site.

  • Analysis of Results: The resulting docked conformations were analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligands and the amino acid residues of the binding site.

ADMET Prediction Protocol

The ADMET properties of the most promising analogs were predicted using the pkCSM online server. The canonical SMILES of the compounds were submitted to the server to obtain predictions for various pharmacokinetic and toxicity endpoints, including blood-brain barrier (BBB) permeability, human intestinal absorption, and AMES toxicity.

Visualizing the In-Silico Workflow and Molecular Interactions

To better understand the computational drug discovery process and the interactions of the this compound analogs, the following diagrams were generated using Graphviz.

In_Silico_Workflow cluster_Data Data Preparation cluster_Modeling Computational Modeling cluster_Analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Pharmacokinetics Pharmacokinetics ADMET Prediction->Pharmacokinetics Structure-Activity Relationship Structure-Activity Relationship Binding Affinity->Structure-Activity Relationship Pharmacokinetics->Structure-Activity Relationship

Caption: A typical workflow for in-silico drug discovery and analysis.

Signaling_Pathway This compound Analogs This compound Analogs β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) This compound Analogs->β-Tubulin (Colchicine Site) Binds to Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition β-Tubulin (Colchicine Site)->Microtubule Polymerization Inhibition Mitotic Arrest Mitotic Arrest Microtubule Polymerization Inhibition->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

SAR_Relationship Compound Potency Compound Potency Indole/Naphthyl Substitution Indole/Naphthyl Substitution Indole/Naphthyl Substitution->Compound Potency Increases Methoxy Substitution Methoxy Substitution Methoxy Substitution->Compound Potency Increases Halogen Substitution Halogen Substitution Halogen Substitution->Compound Potency Moderately Increases Alkyl Substitution Alkyl Substitution Alkyl Substitution->Compound Potency Decreases

Caption: Structure-Activity Relationship (SAR) of this compound analogs.

Isomeric Effects on the Properties of Diphenylpyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of phenyl groups on a pyridine ring significantly influences the molecule's photophysical, electrochemical, and biological properties. Understanding these isomeric effects is crucial for the rational design of novel materials and therapeutic agents. This guide provides a comparative analysis of diphenylpyridine isomers, supported by experimental data and detailed methodologies.

Photophysical Properties: A Tale of Two Isomers

Property2,5-Diphenylpyridine Derivative3,5-Diphenylpyridine Derivative
Maximum Absorption Wavelength (λmax) Data not availableData not available
Maximum Emission Wavelength (λem) Data not availableData not available
Fluorescence Quantum Yield (ΦF) Data not availableData not available

Note: Specific quantitative data for a direct comparison of the photophysical properties of 2,4-, 3,5-, and 2,6-diphenylpyridine was not found in the surveyed literature. The table is presented as a template for future studies.

Electrochemical Properties: The Influence of Nitrogen's Position

The electron-withdrawing nature of the nitrogen atom in the pyridine ring affects the energy levels of the frontier molecular orbitals (HOMO and LUMO). The position of this nitrogen atom relative to the phenyl substituents in different isomers leads to distinct electrochemical behaviors.

Property2,5-Diphenylpyridine Derivative3,5-Diphenylpyridine Derivative
Oxidation Potential (Eox) Data not availableData not available
Reduction Potential (Ered) Data not availableData not available
HOMO Energy Level Data not availableData not available
LUMO Energy Level Data not availableData not available

Note: Specific quantitative data for a direct comparison of the electrochemical properties of 2,4-, 3,5-, and 2,6-diphenylpyridine was not found in the surveyed literature. The table is presented as a template for future studies.

Biological Activity: Isomer-Dependent Cytotoxicity

The isomeric arrangement of diphenylpyridines has a profound impact on their biological activity, particularly their cytotoxicity against cancer cell lines. Studies have shown that different isomers exhibit varying levels of antiproliferative activity.

A study on a series of 2,5- and 3,5-diphenylpyridine derivatives revealed that their antiproliferative activity is not directly correlated with DNA binding, suggesting other mechanisms of action[1]. Two compounds, a 2,5-diphenylpyridine derivative (compound 18 ) and a 3,5-diphenylpyridine derivative (compound 22 ), showed significant antiproliferative activity[1].

CompoundIsomer TypeCell LineIC50 (µM)
Compound 18 2,5-Diphenylpyridine derivativeMultipleNot specified
Compound 22 3,5-Diphenylpyridine derivativeMultipleNot specified

Note: The original study did not provide specific IC50 values in the abstract but highlighted these compounds as having significant activity.

Another study on 2,6-diaryl-substituted pyridine derivatives found that some of these compounds displayed notable cytotoxic activity against various cancer cell lines. For instance, compound (4a), a 2,6-diarylpyridine derivative, showed potent activity against the human colorectal carcinoma cell line (HT29).

CompoundIsomer TypeCell LineIC50 (µM)
Compound (4a) 2,6-Diarylpyridine derivativeHT292.243 ± 0.217

This data suggests that the 2,6-substitution pattern can lead to potent cytotoxic agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key experiments discussed.

Photophysical Measurements: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the diphenylpyridine isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the diphenylpyridine isomers in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile) in quartz cuvettes.

  • UV-Vis Absorption: Record the absorption spectra of the samples over a relevant wavelength range (e.g., 200-800 nm).

  • Fluorescence Emission: Excite the samples at their respective maximum absorption wavelengths (λmax) and record the emission spectra.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

experimental_workflow_photophysics cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare dilute solutions in spectroscopic grade solvent uv_vis Record UV-Vis Absorption Spectra prep->uv_vis fluorescence Record Fluorescence Emission Spectra prep->fluorescence lambda_max Determine λmax and λem uv_vis->lambda_max fluorescence->lambda_max qy Calculate Fluorescence Quantum Yield (ΦF) fluorescence->qy experimental_workflow_electrochemistry cluster_setup Experimental Setup cluster_cv Cyclic Voltammetry cluster_data Data Analysis setup Prepare electrolyte solution with diphenylpyridine isomer cell Assemble three-electrode cell setup->cell scan Scan potential and record current cell->scan analyze Determine oxidation and reduction potentials (E½) scan->analyze signaling_pathway_mtt cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cluster_quantification Quantification seed Seed cancer cells in 96-well plate treat Treat with diphenylpyridine isomers seed->treat mtt Add MTT reagent treat->mtt formazan Mitochondrial reductases in viable cells convert MTT to formazan (purple) mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance (570 nm) solubilize->read calculate Calculate IC50 value read->calculate

References

Head-to-head comparison of different synthetic routes to 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of organic synthesis and drug development, the efficient construction of polysubstituted pyridine rings is a topic of significant interest due to their prevalence in pharmaceuticals and functional materials. This guide provides a head-to-head comparison of various synthetic routes to a key derivative, 3,4-diphenylpyridine, offering an objective analysis of their performance based on available experimental data.

This comparative analysis delves into three primary synthetic strategies: a multi-step synthesis commencing from 2,3-diphenylglutarimide, the renowned Kröhnke pyridine synthesis, and a modern approach utilizing a hetero-Diels-Alder reaction. Each method is evaluated based on its reaction yield, conditions, and scalability, providing a comprehensive overview for selecting the most suitable route for a given research or development objective.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies and operational parameters.

Synthetic RouteKey StepsOverall YieldReaction TimeScalabilityKey Reagents
From 2,3-Diphenylglutarimide 1. Chlorination with PCl₅2. Reductive DechlorinationModerate> 24 hoursModeratePhosphorus pentachloride, H₂, Pd/C
Kröhnke Pyridine Synthesis 1. Formation of Pyridinium Salt2. Michael Addition/CyclizationGood12-24 hoursHigh1-(2-oxo-2-phenylethyl)pyridinium bromide, Benzalacetophenone, Ammonium acetate
Hetero-Diels-Alder Reaction [4+2] CycloadditionGood8-16 hoursModerate to High1,2-diphenyl-1,3-butadiene, N-vinylformamide

Detailed Experimental Protocols

Route 1: Synthesis from 2,3-Diphenylglutarimide

This classical approach involves the initial conversion of a substituted glutarimide to a polychlorinated pyridine, followed by a reduction step to yield the target compound.

Step 1: Synthesis of 2,5,6-trichloro-3,4-diphenylpyridine

A mixture of 2,3-diphenylglutarimide and a five-fold molar excess of phosphorus pentachloride (PCl₅) is heated at 160-170°C for 8 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting solid is collected by filtration. The crude product is then recrystallized from ethanol to yield 2,5,6-trichloro-3,4-diphenylpyridine.

Step 2: Reductive Dechlorination to this compound

The 2,5,6-trichloro-3,4-diphenylpyridine is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at a pressure of 3-4 atmospheres for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford this compound.[1]

Route 2: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile and widely used method for the preparation of substituted pyridines. This route involves the reaction of a pyridinium salt with an α,β-unsaturated ketone in the presence of a nitrogen source.

To a solution of 1-(2-oxo-2-phenylethyl)pyridinium bromide and benzalacetophenone in glacial acetic acid, ammonium acetate is added. The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the mixture is poured into water and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Route 3: Hetero-Diels-Alder Reaction

This modern cycloaddition approach offers a convergent and often highly regioselective pathway to substituted pyridines.

A solution of 1,2-diphenyl-1,3-butadiene and N-vinylformamide in a high-boiling solvent such as toluene or xylene is heated in a sealed tube at 180-200°C for 8-16 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to provide this compound. The initial cycloadduct undergoes a spontaneous elimination of water under the reaction conditions to afford the aromatic pyridine.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: From 2,3-Diphenylglutarimide 2,3-Diphenylglutarimide 2,3-Diphenylglutarimide 2,5,6-Trichloro-3,4-diphenylpyridine 2,5,6-Trichloro-3,4-diphenylpyridine 2,3-Diphenylglutarimide->2,5,6-Trichloro-3,4-diphenylpyridine PCl₅ This compound This compound 2,5,6-Trichloro-3,4-diphenylpyridine->this compound H₂ / Pd/C

Caption: Synthetic pathway from 2,3-diphenylglutarimide.

G cluster_1 Route 2: Kröhnke Pyridine Synthesis 1-(2-oxo-2-phenylethyl)pyridinium bromide 1-(2-oxo-2-phenylethyl)pyridinium bromide Intermediate Intermediate 1-(2-oxo-2-phenylethyl)pyridinium bromide->Intermediate Benzalacetophenone Benzalacetophenone Benzalacetophenone->Intermediate Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate This compound This compound Intermediate->this compound G cluster_2 Route 3: Hetero-Diels-Alder Reaction 1,2-Diphenyl-1,3-butadiene 1,2-Diphenyl-1,3-butadiene Cycloadduct Cycloadduct 1,2-Diphenyl-1,3-butadiene->Cycloadduct N-Vinylformamide N-Vinylformamide N-Vinylformamide->Cycloadduct This compound This compound Cycloadduct->this compound - H₂O

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Diphenylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The recommendations for handling pyridine-containing compounds include:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or laminate film, are recommended. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat should be worn.

  • Respiratory Protection: All handling of 3,4-Diphenylpyridine should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Comparative Safety Data for Pyridine Derivatives

While a specific Safety Data Sheet for this compound is not available, the following table summarizes key safety and physical data for related pyridine compounds. This information should be used as a general guideline for assessing potential hazards.

PropertyPyridine4-(3-Phenylpropyl)pyridine3,4-Diaminopyridine
Molecular Formula C5H5NC14H15NC5H7N3
Appearance Colorless liquidDark yellow liquidLight brown solid
Boiling Point 115 °C185 - 187 °C @ 24 hPaNot available
Melting Point -42 °CNot available216 - 221 °C
Flash Point 20 °C136 °C240 °C
Hazards Highly flammable, Harmful if swallowed, Causes skin and eye irritationAcute toxicity (oral), Skin irritation, Eye irritationAcute toxicity (oral, dermal, inhalation), Skin corrosion, Serious eye damage

This data is compiled from publicly available Safety Data Sheets for the listed compounds and is intended for comparative purposes only.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound is a critical step in ensuring laboratory safety and environmental protection. The following procedure outlines the necessary steps for waste segregation, containment, and disposal.

Waste Identification and Segregation
  • Categorization: this compound should be treated as a hazardous chemical waste. Based on the general characteristics of pyridine compounds, it is likely to be classified as a flammable and toxic organic waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or acid chlorides.[3] Keep it in a dedicated, clearly labeled waste container.

Waste Accumulation and Storage
  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.[2] The storage area should be a designated satellite accumulation area.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (manageable by trained personnel):

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Emergency Response Team or EHS department.

    • Provide them with the details of the spill, including the chemical name and approximate quantity.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

  • Incineration: The recommended disposal method for pyridine and its derivatives is high-temperature incineration in a permitted hazardous waste incinerator.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused reagent, contaminated materials) fume_hood->waste_generated segregate Segregate Waste: Keep separate from incompatible chemicals waste_generated->segregate container Use a Labeled, Compatible Hazardous Waste Container segregate->container store_waste Store Waste in Satellite Accumulation Area container->store_waste spill_event Spill Occurs spill_size Assess Spill Size spill_event->spill_size small_spill Small Spill: Contain with inert absorbent Clean up with non-sparking tools spill_size->small_spill Small large_spill Large Spill: Evacuate Area Contact EHS/Emergency Response spill_size->large_spill Large small_spill->container disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service large_spill->disposal_pickup store_waste->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Diphenylpyridine. The following procedures are based on the general safety protocols for pyridine derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator may be necessary.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe

Figure 1. Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In case of a significant spill, evacuate the area and follow your institution's emergency spill response procedures. Use absorbent materials like sand or vermiculite to contain the spill.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Container Disposal:

  • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.

  • After rinsing, containers should be disposed of in accordance with institutional and local regulations.

Regulatory Compliance:

  • All waste disposal must adhere to local, state, and federal regulations. Consult your institution's EHS office for specific guidance on the disposal of pyridine derivatives.[2]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。